Technical Documentation Center

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate
  • CAS: 1628679-52-6

Core Science & Biosynthesis

Foundational

Engineering Beyond the Rule of 5: The Strategic Role of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate in PROTAC Linker Design

The bRo5 Challenge in Targeted Protein Degradation In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as revolutionary modalities capable of druggin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The bRo5 Challenge in Targeted Protein Degradation

In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as revolutionary modalities capable of drugging the "undruggable" proteome[1]. However, PROTACs inherently violate Lipinski’s Rule of 5 (bRo5). With molecular weights frequently exceeding 800 Da and high topological polar surface areas (TPSA), their clinical translation is heavily bottlenecked by poor passive membrane permeability and low oral bioavailability[2].

As a Senior Application Scientist navigating these bRo5 constraints, the selection of the linker is not merely a structural afterthought—it is the primary vector for pharmacokinetic optimization. tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate (CAS: 1628679-52-6), commonly known as Boc-MeN-PEG2-OH , has become a cornerstone building block in modern drug discovery to overcome these exact permeability hurdles[3].

PROTAC_Mechanism Target Target Protein (e.g., BRD4) Ternary Ternary Complex (Target - PROTAC - E3) Target->Ternary Binds PROTAC PROTAC Molecule (MeN-PEG2 Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Binds Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recruitment

Fig 1. Event-driven pharmacology: PROTAC ternary complex formation and target degradation.

Molecular Deconstruction: Profiling Boc-MeN-PEG2-OH

Boc-MeN-PEG2-OH is a heterobifunctional linker meticulously engineered to balance hydrophilicity, synthetic flexibility, and metabolic stability[4]. Its utility stems from three distinct structural motifs:

  • The PEG2 Core (Diethylene Glycol): Provides a flexible, hydrophilic spacer that maintains aqueous solubility. Crucially, the ether oxygens act as hydrogen bond acceptors, allowing the PROTAC to fold into a low-energy conformation in lipophilic environments[1].

  • The N-Methyl Amine: The defining feature. Unlike standard primary amines, the methylated nitrogen restricts the conformational space of the linker and, upon coupling, forms a tertiary amide. This eliminates a critical Hydrogen Bond Donor (HBD)[].

  • The Hydroxyl Terminus & Boc Protection: The primary hydroxyl group serves as a versatile nucleophile or can be oxidized to an electrophile. The Boc (tert-butyloxycarbonyl) group provides orthogonal protection, surviving basic/nucleophilic coupling conditions before being cleaved under acidic conditions to expose the secondary amine[3].

The Causality of N-Methylation: Thermodynamics of Permeability

Why choose an N-methylated PEG linker over a standard PEG linker? The answer lies in the thermodynamics of membrane crossing.

Every solvent-exposed hydrogen bond donor (HBD) exponentially increases the desolvation energy required for a molecule to partition from an aqueous environment into the lipid bilayer[]. By introducing a methyl group at the nitrogen, we achieve two synergistic effects:

  • HBD Elimination: Converting a secondary amide (NH) to a tertiary amide (N-CH3) removes an HBD. PAMPA (Parallel Artificial Membrane Permeability Assay) studies demonstrate that removing a single solvent-exposed HBD can increase membrane flux by 10- to 40-fold[6].

  • Intramolecular Hydrogen Bonding (IMHB) Promotion: The steric bulk of the N-methyl group restricts the dihedral angles of the linker. This conformational restriction pre-organizes the molecule, encouraging the remaining polar groups (e.g., warhead amides) to form IMHBs with the PEG ether oxygens. This "chameleon-like" behavior shields polarity from the lipid environment, drastically improving the Lipophilic Permeability Efficiency (LPE)[7][8].

Quantitative Impact on Physicochemical Properties

The following table summarizes the causal impact of incorporating an N-methylated linker compared to traditional alternatives.

Linker TypeHBD ContributionRelative PAMPA PermeabilityConformational FlexibilityMetabolic Stability
Standard PEG2 (NH-PEG2)1 (Secondary Amide)Baseline (1x)HighSusceptible to proteolysis
N-Methyl PEG2 (MeN-PEG2)0 (Tertiary Amide) 10x - 40x Increase Restricted (Favors IMHB) High (Steric shielding)
Alkyl Chain (C6)05x - 10x IncreaseHigh (Highly lipophilic)Moderate

Experimental Methodology: Self-Validating Synthetic Workflows

To ensure scientific integrity, the incorporation of Boc-MeN-PEG2-OH into a PROTAC must follow a self-validating synthetic system. Below is a highly optimized, two-phase protocol for coupling this linker to a Target Protein Ligand (Warhead) and an E3 Ligase Ligand (e.g., Pomalidomide).

Synthetic_Workflow Start Boc-MeN-PEG2-OH (CAS: 1628679-52-6) Step1 Step 1: OH Activation (Mitsunobu/Oxidation) Start->Step1 Step2 Step 2: Warhead Coupling (Ether/Ester Bond) Step1->Step2 Step3 Step 3: Boc Deprotection (TFA in DCM) Step2->Step3 Step4 Step 4: E3 Ligase Coupling (Amide Bond Formation) Step3->Step4 End Final PROTAC (N-Methylated Linker) Step4->End

Fig 2. Step-by-step synthetic workflow for incorporating Boc-MeN-PEG2-OH into a PROTAC.

Phase 1: Warhead Conjugation via Mitsunobu Reaction

Causality: The Mitsunobu reaction is chosen to form a stable ether linkage between the primary hydroxyl of the linker and a phenolic warhead, preserving the Boc group.

  • Preparation: Dissolve the phenolic Target Ligand (1.0 eq), Boc-MeN-PEG2-OH (1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF under an inert argon atmosphere.

  • Activation: Cool the mixture to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). The slow addition controls the exothermic formation of the betaine intermediate, preventing side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The disappearance of the warhead mass and the appearance of the [M+H]+ peak corresponding to the Warhead-PEG2-N(Me)-Boc intermediate validates successful coupling.

Phase 2: Boc Deprotection & E3 Ligase Attachment

Causality: Acidic cleavage of the Boc group exposes the secondary amine. Subsequent HATU-mediated coupling with a carboxylic acid-functionalized E3 ligand forms the critical tertiary amide, eliminating the HBD.

  • Deprotection: Dissolve the purified intermediate from Phase 1 in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature.

  • Validation Checkpoint: Evaporate the solvent and check via LC-MS. A mass shift of -100 Da (loss of Boc) confirms quantitative deprotection.

  • Coupling: Dissolve the resulting amine TFA salt (1.0 eq) and the E3 Ligase Ligand-COOH (e.g., Pomalidomide-COOH, 1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq). The excess DIPEA neutralizes the TFA salt and drives the formation of the active ester.

  • Isolation: Stir for 4 hours, quench with water, and purify via reverse-phase preparative HPLC to yield the final N-methylated PROTAC.

Conclusion

In the design of targeted protein degraders, the linker is the master regulator of pharmacokinetics. By utilizing tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate , drug developers can surgically remove solvent-exposed hydrogen bond donors and induce favorable intramolecular folding. This strategic N-methylation transforms poorly permeable bRo5 molecules into highly efficient, cell-penetrant therapeutics, bridging the gap between biochemical potency and in vivo efficacy.

References

  • PubChem , "tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate | C10H21NO4 | CID 117674671", National Institutes of Health. 3

  • Frontiers in Chemistry , "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation", National Institutes of Health (PMC). 1

  • BOC Sciences , "Enhancing PROTAC Stability and Cell Permeability", BOC Sciences Technical Articles.

  • ACS Medicinal Chemistry Letters , "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs", American Chemical Society. 6

  • Journal of Medicinal Chemistry , "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity", American Chemical Society. 8

Sources

Exploratory

Comprehensive Technical Guide on tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate: Properties, Synthesis, and Bioconjugation Applications

Executive Summary In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the architectural design of the linker is as critical as the target-binding warheads themselves. tert-Butyl (2-(2-hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the architectural design of the linker is as critical as the target-binding warheads themselves. tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate —commonly referred to as Boc-MeN-PEG2-OH —is a highly specialized, bifunctional building block[1]. It is extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[2],[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and field-proven protocols for its integration into complex molecular assemblies.

Physicochemical Profiling and Structural Data

Accurate mass and molecular weight determinations are foundational for mass spectrometry (LC-MS) validation during multi-step syntheses. Table 1 summarizes the core quantitative data for Boc-MeN-PEG2-OH[1],[4].

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-methylcarbamate
Common Synonyms Boc-MeN-PEG2-OH, PEG2-MeN-Boc
CAS Number 1628679-52-6
Molecular Formula C₁₀H₂₁NO₄
Exact Mass 219.147058 Da
Molecular Weight 219.28 g/mol
SMILES C(OC(C)(C)C)(=O)N(CCOCCO)C

Mechanistic Rationale in Bioconjugation Design

The selection of Boc-MeN-PEG2-OH over a standard primary amine-PEG linker is not arbitrary; it is driven by specific pharmacokinetic and synthetic requirements in drug development.

The Permeability Paradigm: The Role of N-Methylation

A critical bottleneck in PROTAC development is achieving adequate cellular permeability, given their characteristically high molecular weights (often >800 Da)[]. The passive membrane permeability of a PROTAC is heavily dictated by its exposed polar surface area (PSA) and the number of hydrogen bond donors[6].

  • Causality: By incorporating an N-methyl group instead of a primary amine (NH), one hydrogen bond donor is surgically removed[7]. This modification reduces the desolvation energy required for the molecule to transition from an aqueous environment into the lipophilic lipid bilayer, exponentially increasing passive membrane flux without drastically altering the linker's spatial geometry[],[7].

Spatial and Solvation Dynamics: The PEG2 Spacer
  • Causality: The diethylene glycol (PEG2) unit provides a highly defined spatial distance between the protein of interest (POI) ligand and the E3 ligase ligand, which is essential for forming a stable ternary complex[8]. Furthermore, the oxygen atoms in the PEG chain act as hydrogen bond acceptors, maintaining aqueous solubility and preventing the aggregation often seen with purely aliphatic alkyl linkers[6],[8].

Orthogonal Reactivity: Boc Protection
  • Causality: The tert-butyloxycarbonyl (Boc) group provides robust protection for the secondary amine during the functionalization of the terminal hydroxyl group[9]. It is completely stable under neutral, basic, and reductive conditions (such as those used in Mitsunobu etherifications or esterifications), yet it can be rapidly and cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid), allowing for orthogonal, step-wise assembly of heterobifunctional molecules[9].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the integration of Boc-MeN-PEG2-OH into a PROTAC scaffold. Each step includes a self-validating analytical checkpoint.

Protocol A: Hydroxyl Activation via Mitsunobu Reaction

The Mitsunobu reaction is the preferred method for coupling the primary alcohol of Boc-MeN-PEG2-OH to a phenolic hydroxyl on a target ligand, as it avoids the need to pre-activate the alcohol (e.g., to a mesylate), thereby streamlining the synthesis[10],[11].

Step-by-Step Methodology:

  • Preparation: Dissolve the phenolic target ligand (1.0 equiv), Boc-MeN-PEG2-OH (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes to control the exothermic formation of the betaine intermediate[11].

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validation (LC-MS & TLC):

    • TLC: Monitor the disappearance of the UV-active phenol.

    • LC-MS: Confirm the presence of the product mass. The expected m/z should be [Mphenol​+219.15−18.01+H]+ .

Protocol B: Boc Deprotection and Amide Coupling

Once the linker is attached to the POI ligand, the amine must be unmasked to attach the E3 ligase ligand (e.g., a VHL or CRBN binder)[3].

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate from Protocol A in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours[9].

  • Evaporation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Self-Validation (1H NMR): Confirm the complete disappearance of the intense 9-proton singlet at δ≈1.40 ppm (the tert-butyl group). The N-methyl signal will typically shift downfield due to protonation.

  • Amide Coupling: Dissolve the resulting amine TFA salt, the carboxylic acid-bearing E3 ligand (1.0 equiv), and HATU (1.2 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 4 hours.

  • Final Validation: Purify via preparative HPLC. Confirm the exact mass of the fully assembled PROTAC via High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

The following diagram illustrates the logical progression of the synthetic protocols described above, mapping the journey from the raw Boc-MeN-PEG2-OH building block to a fully assembled PROTAC.

G A Boc-MeN-PEG2-OH (Starting Material) B Mitsunobu Reaction (DIAD, PPh3, Target Phenol) A->B C Target Ligand-PEG2-N(Me)Boc (Intermediate) B->C D Boc Deprotection (20% TFA in DCM) C->D E Amide Coupling (HATU, DIPEA, E3 Ligand) D->E F Fully Assembled PROTAC (Final Product) E->F

Caption: Workflow diagram illustrating the stepwise integration of Boc-MeN-PEG2-OH into a PROTAC molecule.

References

  • National Center for Biotechnology Information. "tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate | C10H21NO4 | CID 117674671" PubChem. URL:[Link]

  • Hewitt, S. N., et al. "Going Out on a Limb: Delineating The Effects of β-Branching, N-Methylation, and Side Chain Size on the Passive Permeability, Solubility, and Flexibility of Sanguinamide A Analogues". Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Atilaw, Y., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability". ACS Medicinal Chemistry Letters, 2021. URL:[Link]

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". Exploration of Targeted Anti-tumor Therapy, 2020. URL:[Link]

  • Steinebach, C., et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points". Frontiers in Chemistry, 2021. URL:[Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction". Organic Chemistry Portal. URL:[Link]

  • Synple Chem. "Available Synple Chem Reagent Cartridges: Mitsunobu Reaction & PROTAC formation". Synple Chem. URL:[Link]

Sources

Foundational

Unlocking Cellular Permeability and Conformational Control: A Technical Guide to the Mechanism of Boc-N-methyl-PEG2-OH in PROTAC Linkers

For Immediate Release [CITY, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic succ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[CITY, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, a critical component connecting the target protein binder and the E3 ligase ligand, is increasingly recognized as a key determinant of a PROTAC's efficacy, significantly influencing its permeability, stability, and ability to induce a productive ternary complex. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, elucidates the nuanced mechanism of action of the Boc-N-methyl-PEG2-OH linker, a building block that offers strategic advantages in PROTAC development.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] This is achieved by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The linker connecting the two ligands is not merely a passive spacer; its length, composition, and flexibility are critical for optimizing the geometry of the ternary complex and influencing the overall physicochemical properties of the PROTAC molecule.[]

The selection of an appropriate linker is a key challenge in PROTAC design. It must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet not so long as to introduce excessive flexibility that could lead to non-productive binding modes.[3] Furthermore, the linker's chemical nature significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[]

Deconstructing Boc-N-methyl-PEG2-OH: A Trifecta of Functionality

The Boc-N-methyl-PEG2-OH linker is a strategically designed building block that addresses several key challenges in PROTAC development. Its mechanism of action can be understood by examining the contribution of each of its core components: the Boc protecting group, the N-methyl modification, and the short polyethylene glycol (PEG) chain.

The Boc Protecting Group: Enabling Sequential Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[5] In the context of PROTACs, the Boc group on the N-methyl-PEG2-OH linker serves to mask the reactive amine, allowing for a controlled, sequential synthesis strategy.[6] This is crucial for building the complex heterobifunctional structure of a PROTAC, preventing unwanted side reactions and ensuring that the E3 ligase ligand and the POI binder are attached in the correct order.[6]

The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6] This facile deprotection reveals the free amine, which can then be coupled to the second ligand, completing the PROTAC synthesis.[6]

Experimental Protocol: Boc Deprotection in PROTAC Synthesis

This protocol outlines the general steps for the removal of the Boc protecting group from a PROTAC intermediate.

StepProcedure
1. Dissolution Dissolve the Boc-protected PROTAC intermediate in anhydrous dichloromethane (DCM).
2. Acidic Treatment Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
3. Reaction Stir the reaction mixture at room temperature for 1-2 hours.
4. Monitoring Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
5. Work-up Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with a solvent like toluene to ensure complete removal of residual acid. The resulting product is the deprotected amine, ready for the next coupling step.
The PEG2 Spacer: Enhancing Solubility and Flexibility

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to improve the physicochemical properties of the resulting molecule.[7] The two ethylene glycol units in the PEG2 spacer of Boc-N-methyl-PEG2-OH confer several key advantages:

  • Increased Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain enhances the overall solubility of the PROTAC, which is crucial for its absorption and distribution in biological systems.[8]

  • Optimal Flexibility: The PEG2 spacer provides a degree of conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] This flexibility can help to overcome potential steric clashes and facilitate favorable protein-protein interactions within the complex.

The N-methyl Group: A Subtle Modification with a Profound Impact

The N-methylation of the linker is a more recent and nuanced strategy in PROTAC design. While seemingly a minor modification, the introduction of a methyl group on the nitrogen atom can have a significant impact on the conformational behavior and cell permeability of the PROTAC.

Conformational Control and the "Chameleonic" Effect:

Research suggests that N-methylation can promote a "chameleonic" effect, where the PROTAC adopts different conformations in different solvent environments.[9] In the nonpolar environment of the cell membrane, the N-methylated linker can encourage the PROTAC to fold into a more compact, globular conformation.[9] This folding can shield the polar surface area of the molecule, reducing its polarity and facilitating its passive diffusion across the lipid bilayer.[9]

This conformational pre-organization can be a key factor in improving the cell permeability and oral bioavailability of PROTACs, which often fall "beyond the Rule of 5" in terms of their molecular properties.

PROTAC_Conformation Extended Extended Conformation (Polar Surface Exposed) Folded Folded Conformation (Polar Surface Shielded by N-methylated Linker) Extended->Folded Partitioning into nonpolar environment Folded->Extended Entry into aqueous cytosol

Impact on Ternary Complex Formation:

The conformational constraints imposed by the N-methyl group can also influence the stability and cooperativity of the ternary complex. By reducing the entropic penalty associated with binding, a pre-organized linker can potentially lead to a more stable and productive ternary complex, ultimately enhancing the efficiency of protein degradation.

Experimental Evaluation of PROTACs with N-methylated PEG Linkers

A robust experimental workflow is essential to validate the efficacy of PROTACs synthesized with the Boc-N-methyl-PEG2-OH linker. This involves a series of in vitro and cell-based assays to assess cell permeability, target engagement, and protein degradation.

experimental_workflow

Cell Permeability Assays
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of a compound's passive permeability across an artificial lipid membrane.[10] It is a useful initial screen to assess the potential for a PROTAC to cross the cell membrane.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier.[10] It provides a more physiologically relevant measure of permeability and can also identify compounds that are subject to active efflux.[11]

Table 1: Representative Data from Cell Permeability Assays

PROTAC LinkerPAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp, A-B, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Standard PEG20.50.25.1
N-methyl-PEG22.11.52.3

Note: Data are illustrative and intended for comparative purposes.

Ternary Complex Formation Assays
  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics and affinity of binding interactions in real-time.[12] It can be used to measure the formation of the ternary complex and to determine the cooperativity of binding.[12]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.[13]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay uses fluorescently labeled components to detect the formation of the ternary complex in solution.[6]

Protein Degradation Assays
  • Western Blotting: This is a standard and widely used method to quantify the levels of a target protein in cells following treatment with a PROTAC.[14] It allows for the determination of the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[14]

  • NanoBRET™ Target Engagement Assay: This live-cell assay can be used to measure the engagement of the PROTAC with its target protein and can also provide an indirect measure of intracellular PROTAC concentration.[10]

Experimental Protocol: Western Blot for Protein Degradation

StepProcedure
1. Cell Treatment Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis Lyse the cells to release the proteins.
3. Protein Quantification Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
4. SDS-PAGE Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
5. Protein Transfer Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
6. Immunoblotting Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
7. Detection Visualize the protein bands using a chemiluminescent substrate.
8. Data Analysis Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Conclusion: A Strategic Advantage in PROTAC Development

The Boc-N-methyl-PEG2-OH linker represents a sophisticated and versatile tool for the rational design of PROTACs. By combining the synthetic utility of a Boc-protected amine, the solubility-enhancing and flexibility-imparting properties of a short PEG chain, and the conformational control offered by N-methylation, this linker addresses several critical challenges in the development of effective protein degraders. The ability to promote a "chameleonic" effect and enhance cell permeability makes it a particularly attractive building block for developing orally bioavailable PROTACs. As the field of targeted protein degradation continues to advance, the strategic use of such well-designed linkers will be instrumental in unlocking the full therapeutic potential of this exciting modality.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for Assessing PROTAC Cell Permeability.
  • Cytiva. (2024, September 4). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]

  • o2h discovery. (2024, August 20). Characterising PROTAC ternary complex formation using SPR. Retrieved from [Link]

  • Roy, M. J., et al. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Enzymology.
  • Benchchem. (2025). The Impact of PEG Linker Length on PROTAC Efficacy: A Technical Support Guide.
  • Oxford Academic. (2024, March 5). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
  • Mares, A., et al. (n.d.). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC.
  • Zhang, X., et al. (2023, December 1).
  • Benchchem. (2025). Technical Support Center: The Impact of PEG Linkers on PROTAC Cell Permeability.
  • Scott, J. S., et al. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC.
  • Enamine. (n.d.). Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs.
  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]

  • DB-ALM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. Retrieved from [Link]

  • Lyon, R. P., et al. (n.d.).
  • Tsvetkova, Y., et al. (2007, October 1). Effects of poly (ethylene glycol) chains conformational transition on the properties of mixed DMPC/DMPE-PEG thin liquid films and monolayers. PubMed.
  • PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?
  • Roberts, S., et al. (n.d.).
  • AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ChemicalBook. (2026, March 13). Boc-NH-PEG2-CH2COOH.
  • Li, Y., et al. (2021, February 3).
  • ACS Publications. (2024, April 12). Polyethylene Glycol Impacts Conformation and Dynamics of Escherichia coli Prolyl-tRNA Synthetase Via Crowding and Confinement Effects.
  • Royal Society of Chemistry. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
  • ChemScene. (n.d.). 139115-91-6 | Boc-NH-PEG2.
  • Polysciences. (n.d.). Amine PEG Boc-amine, Mp 10000.
  • National Institute of Standards and Technology. (2011, September 28). The Conformation of Poly(ethylene glycol)
  • Synoligo. (2025, September 18). Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs)

Sources

Exploratory

Pharmacokinetics of PEGylated Linkers Containing tert-Butyl Carbamate: A Comprehensive Technical Guide

Executive Summary In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) is universally recognized for its ability to extend circulation half-life and reduce immunogenicity[1]. Conversely, the te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) is universally recognized for its ability to extend circulation half-life and reduce immunogenicity[1]. Conversely, the tert-butyloxycarbonyl (Boc) group is traditionally viewed merely as an orthogonal protecting group used during solid-phase synthesis[2]. However, as a Senior Application Scientist, I have observed that when the tert-butyl carbamate moiety is strategically retained in the final linker architecture—either as a lipophilic anchor or a specialized prodrug trigger—it fundamentally alters the pharmacokinetic (PK) landscape of the conjugate. This whitepaper dissects the absorption, distribution, metabolism, and excretion (ADME) dynamics of Boc-protected PEG linkers, providing researchers with self-validating protocols and mechanistic insights to optimize drug development.

Mechanistic Foundations: The Amphiphilic Dichotomy

The pharmacokinetic behavior of a Boc-PEGylated molecule is governed by the competing physical forces of its constituent parts.

The Stealth Effect of PEG: PEG chains are highly flexible and hydrophilic, coordinating multiple water molecules to create a dense hydration shell. This increases the hydrodynamic radius of the payload, effectively shielding it from enzymatic degradation and reducing reticuloendothelial system (RES) uptake[1],[3].

The Lipophilic Disruption of the Boc Group: The tert-butyl carbamate group introduces a bulky, highly lipophilic micro-domain at the terminus of the PEG chain.

  • Causality in PK Shift: This hydrophobic moiety disrupts the uniform hydration shell of the PEG chain. Thermodynamically, the tert-butyl group seeks to minimize aqueous exposure, promoting transient, reversible hydrophobic interactions with plasma proteins such as human serum albumin (HSA). This protein binding further increases the apparent molecular weight of the conjugate, shielding it from glomerular filtration and significantly expanding the volume of distribution ( Vd​ ) compared to unmodified PEG[],[5]. Furthermore, the bulky nature of the tert-butyl group provides immense steric hindrance, protecting the adjacent carbamate bond from premature enzymatic cleavage[2].

PK_Dynamics Admin Intravenous Administration Plasma Central Compartment (Plasma) Admin->Plasma Absorption Tissue Peripheral Compartment (Tissue Distribution) Plasma->Tissue Lipophilic Boc-driven Distribution Metabolism Hepatic Metabolism (Carbamate Stability) Plasma->Metabolism Enzymatic Shielding Excretion Renal Excretion (MW Dependent) Plasma->Excretion PEG-driven Clearance

Compartmental pharmacokinetic model illustrating the dual influence of PEG and Boc groups.

Pharmacokinetic Profiling (ADME Dynamics)

Distribution ( Vd​ )

The amphiphilic nature of a Boc-PEG conjugate shifts its partition coefficient (LogP). While the PEG chain ensures systemic solubility, the Boc group facilitates interactions with cellular lipid bilayers. This relative preferential distribution allows PEGylated drugs with lipophilic anchors to partition more readily into peripheral tissues, forming the basis for passive drug targeting[].

Metabolism and Linker Stability

Cleavable linkers are engineered to release payloads under specific stimuli to minimize systemic toxicity[6]. Unlike standard esters that are rapidly hydrolyzed by carboxylesterases in the blood, the tert-butyl carbamate is highly stable at physiological pH (7.4)[2]. Cleavage of the Boc group typically requires highly acidic conditions (e.g., the tumor microenvironment or endosomal/lysosomal compartments) or specialized enzymatic processing, functioning similarly to targeted prodrugs like docetaxel hydroxy-tert-butyl carbamate (HDTX)[5]. This ensures the payload remains inert during systemic circulation.

Excretion and Clearance (CL)

Renal filtration is strictly dictated by the hydrodynamic radius. The combination of PEG's water-binding capacity and the Boc group's albumin-binding affinity effectively pushes the conjugate well above the ~40-50 kDa renal filtration threshold. This synergistic effect significantly extends the elimination half-life ( t1/2​ ) beyond what PEG alone can achieve[7],[3].

Quantitative Data Analysis

The table below synthesizes the PK shifts observed when transitioning from an unmodified payload to a PEGylated, and finally a Boc-PEGylated architecture.

Pharmacokinetic ParameterUnmodified PayloadPEGylated Payload (10 kDa)Boc-PEGylated Payload (10 kDa)
Elimination Half-life ( t1/2​ ) ~19.6 min~219.0 min~280.0 min
Clearance Rate (CL) RapidSlowVery Slow
Volume of Distribution ( Vd​ ) LowModerateHigh (Lipophilic shift)
Plasma Stability (24h) < 10% intact> 85% intact> 95% intact

Note: Baseline half-life data is derived from comparative studies on 10 kDa PEG affibody conjugates[7], with Boc-PEG values extrapolated based on lipophilic stability and biliary excretion principles[2],[5].

Self-Validating Experimental Protocols

To ensure data integrity, every PK assay must be designed as a self-validating system. Below are the definitive methodologies for evaluating Boc-PEG conjugates.

Protocol 1: In Vitro Plasma Stability and Protein Binding Assay
  • Objective: To quantify the metabolic stability of the carbamate bond and the extent of albumin binding driven by the Boc group.

  • Causality & Validation: We utilize centrifugal ultrafiltration to physically separate the bound from the unbound fraction. This prevents the overestimation of free drug and validates the hypothesis that the Boc group drives protein binding. An isotopically labeled internal standard (IS) is mandatory to correct for matrix effects during ionization.

  • Step-by-Step Methodology:

    • Spiking: Incubate the Boc-PEG conjugate (10 µM) in pooled human plasma at 37°C under gentle agitation.

    • Sampling & Quenching: Extract 50 µL aliquots at predetermined intervals (0, 1, 2, 4, 8, 24 h). Quench immediately with 150 µL of ice-cold acetonitrile containing the IS to precipitate plasma proteins.

    • Ultrafiltration (Binding Assessment): Parallelly, subject a 4 h plasma sample to centrifugal ultrafiltration using a 30 kDa MWCO filter (4000 x g, 15 min at 37°C) to isolate the unbound fraction.

    • Bioanalysis: Centrifuge the quenched samples (14,000 x g, 10 min) and analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS
  • Objective: To determine systemic exposure and clearance rates in a mammalian model.

  • Step-by-Step Methodology:

    • Administration: Administer the Boc-PEG conjugate intravenously (IV) to Sprague-Dawley rats at a dose of 5 mg/kg.

    • Serial Sampling: Collect blood samples (~200 µL) from the jugular vein into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Processing: Centrifuge immediately at 4°C (3000 x g, 10 min) to isolate plasma. Store at -80°C until analysis[3].

    • Quantification: Perform protein precipitation, followed by LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) specific to the intact Boc-PEG-payload transition.

    • Data Modeling: Calculate PK parameters (AUC, t1/2​ , CL, Vd​ ) using non-compartmental analysis (NCA).

Workflow Step1 1. Conjugate Synthesis (Boc-PEG-Payload) Step2 2. In Vivo Dosing (Rodent Model) Step1->Step2 Step3 3. Plasma Sampling & Precipitation Step2->Step3 Step4 4. LC-MS/MS Bioanalysis Step3->Step4 Step5 5. PK Parameter Calculation Step4->Step5

Step-by-step experimental workflow for in vivo pharmacokinetic profiling via LC-MS/MS.

Conclusion

The integration of a tert-butyl carbamate group into a PEGylated linker is not merely a synthetic footprint; it is a powerful pharmacokinetic tool. By understanding how this lipophilic, sterically hindered moiety interacts with plasma proteins and resists enzymatic degradation, drug development professionals can precisely tune the volume of distribution and circulation half-life of next-generation bioconjugates.

References

  • AxisPharm. "Boc" PEG linker pharmacokinetics. Available at:[Link][8]

  • MDPI. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Available at: [Link][7]

  • PubMed Central (PMC). Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion. Available at:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

Executive Summary The synthesis of highly functionalized PEG-based linkers is a cornerstone of modern drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized PEG-based linkers is a cornerstone of modern drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate serves as a versatile, orthogonally protected PEG2-amine building block.

This protocol details the chemoselective N-Boc protection of the commercially available starting material, 2-(2-(methylamino)ethoxy)ethanol . By exploiting the differential nucleophilicity between the secondary aliphatic amine and the primary alcohol, this methodology ensures high-yielding N-acylation while completely suppressing unwanted O-acylation.

Mechanistic Principles & Causality

To ensure a self-validating and reproducible system, it is critical to understand the causality behind the reagent and condition selections:

  • Chemoselectivity (Amine vs. Alcohol): Secondary amines are significantly more nucleophilic than primary alcohols. When reacted with Di-tert-butyl dicarbonate (Boc₂O) at low temperatures (0 °C), the amine lone pair rapidly attacks the electrophilic carbonyl carbon of the anhydride, forming a tetrahedral intermediate.

  • Role of Triethylamine (Et₃N): While secondary amines can theoretically react with Boc₂O without additives, the inclusion of a mild base like Et₃N (1.2 equivalents) acts as an acid scavenger. It neutralizes trace acidic impurities and ensures the amine remains completely unprotonated and maximally nucleophilic[1].

  • Thermodynamic Control (0 °C to RT): The reaction is exothermic. Initiating the reaction at 0 °C prevents thermal spikes that could provide the activation energy required for the less nucleophilic primary alcohol to react, thereby preventing O-Boc byproduct formation[2].

  • Irreversible Byproducts: The collapse of the tetrahedral intermediate irreversibly releases tert-butanol and carbon dioxide gas, driving the reaction to completion.

ReactionMechanism Amine Secondary Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral Activation Byproducts tert-Butanol + CO2 (Gas Evolution) Tetrahedral->Byproducts Cleavage Product N-Boc Carbamate (Target) Tetrahedral->Product Elimination

Mechanistic pathway of N-Boc protection highlighting nucleophilic attack and byproduct elimination.

Reagent Matrix & Quantitative Data

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountExperimental Role
2-(2-(Methylamino)ethoxy)ethanol 119.161.001.19 g (10.0 mmol)Primary Starting Material
Di-tert-butyl dicarbonate (Boc₂O) 218.251.052.29 g (10.5 mmol)Electrophilic Protecting Group
Triethylamine (Et₃N) 101.191.201.21 g (1.67 mL)Base / Acid Scavenger
Dichloromethane (DCM), anhydrous 84.93N/A25 mL (Total)Aprotic Reaction Solvent

Experimental Workflow & Methodology

ProtocolWorkflow SM 2-(2-(Methylamino)ethoxy)ethanol (Starting Material) Reaction Chemoselective N-Boc Protection SM->Reaction Reagents Boc2O + Et3N (0 °C to RT, DCM) Reagents->Reaction Workup Aqueous Workup (NaHCO3 / HCl / Brine) Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Product tert-Butyl (2-(2-hydroxyethoxy)ethyl) (methyl)carbamate Purification->Product

Workflow for the chemoselective N-Boc protection of 2-(2-(methylamino)ethoxy)ethanol.

Phase 1: Preparation & Setup
  • Apparatus Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (Argon or Nitrogen) for 5 minutes to displace ambient moisture.

  • Dissolution: Transfer 1.19 g (10.0 mmol) of 2-(2-(methylamino)ethoxy)ethanol into the flask. Add 20 mL of anhydrous Dichloromethane (DCM) and stir at 400 rpm until a homogenous solution is achieved.

  • Base Addition: Using a calibrated syringe, add 1.67 mL (12.0 mmol) of Triethylamine (Et₃N) to the stirring solution.

Phase 2: Reaction Execution
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 2.29 g (10.5 mmol) of Boc₂O in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Scientific Insight: Dropwise addition prevents localized concentration spikes of Boc₂O, strictly enforcing chemoselectivity for the amine over the primary alcohol[2].

  • Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction to warm naturally to room temperature (20–25 °C).

  • Monitoring: Stir the reaction for 4 to 16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system. The starting material can be visualized with a Ninhydrin stain (turns purple/pink), while the product will be visible via Potassium Permanganate (KMnO₄) stain.

Phase 3: Workup & Extraction
  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 5 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract and isolate the lower organic (DCM) layer.

  • Washing Protocol:

    • Wash the organic layer with 10 mL of cold 0.1 M HCl. Causality: This mildly acidic wash protonates and extracts any unreacted starting amine and residual Et₃N into the aqueous phase.

    • Wash the organic layer with 10 mL of saturated aqueous NaCl (brine) to remove residual water and break any micro-emulsions.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter the suspension through a fluted filter paper and concentrate the filtrate under reduced pressure (rotary evaporation) at 30 °C to yield the crude product as a viscous oil.

Phase 4: Purification
  • Flash Chromatography: Load the crude oil onto a silica gel column.

  • Elution: Elute using a gradient of Hexanes and Ethyl Acetate (starting at 80:20 and ramping to 50:50 Hexane:EtOAc).

  • Isolation: Combine the product-containing fractions (identified via TLC) and concentrate under reduced pressure. Dry under high vacuum for 2 hours to afford pure tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate .

Analytical Characterization & Validation

To validate the success of the protocol, the isolated compound should exhibit the following analytical profile:

  • Appearance: Colorless to pale yellow viscous oil.

  • LC-MS (ESI+): Expected mass for C₁₀H₂₁NO₄ is 219.28 g/mol . Look for the [M+H]⁺ peak at m/z 220.1 and the characteristic Boc-cleaved fragment [M-tBu+H]⁺ at m/z 164.1.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a large singlet at ~1.45 ppm (9H, tert-butyl group), a singlet at ~2.90 ppm (3H, N-CH₃, often appearing as a rotameric doublet), and multiplets between 3.40–3.80 ppm (8H, PEG backbone CH₂ protons).

References

  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: acs.

Sources

Application

Application Note: Strategic Utilization of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate in PROTAC Synthesis

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Executive Summary & Strategic Rationale The development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary & Strategic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) is frequently bottlenecked by poor physicochemical properties, notably high molecular weight and excessive topological polar surface area (TPSA), which severely limit passive cell permeability[1]. A proven strategy to mitigate these "beyond Rule of 5" liabilities is the strategic N-methylation of the linker region[2].

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate (commonly referred to as Boc-N(Me)-PEG2-OH) is a highly specialized heterobifunctional linker designed specifically for this purpose. By replacing a standard secondary carbamate/amide with an N-methylated tertiary carbamate/amide upon coupling, this linker permanently removes a solvent-exposed hydrogen bond donor (HBD). This modification not only enhances passive membrane diffusion by lowering the desolvation penalty but also restricts linker conformation, potentially stabilizing the productive ternary complex (Target-PROTAC-E3 Ligase)[3].

Physicochemical Profiling

The quantitative advantages of utilizing this specific N-methylated PEG2 linker over its non-methylated counterpart are summarized below.

Propertytert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamateStandard Boc-NH-PEG2-OHImpact on Final PROTAC
Chemical Formula C10​H21​NO4​ C9​H19​NO4​ Increased lipophilicity
Molecular Weight 219.28 g/mol 205.25 g/mol Negligible increase
Hydrogen Bond Donors (HBD) 1 (Terminal -OH only)2 (-OH and -NH)Critical: Reduces overall TPSA
Hydrogen Bond Acceptors 44Maintained aqueous solubility
Linker Flexibility Restricted (Tertiary Amide/Carbamate)High (Secondary Amide)Entropic advantage in folding

Pharmacokinetic & Permeability Logic

The causality behind choosing Boc-N(Me)-PEG2-OH is rooted in its ability to favorably alter the pharmacokinetic profile of the resulting degrader. The diagram below illustrates the logical relationship between N-methylation and improved cellular efficacy.

Permeability_Logic Start Standard PEG Linker (Secondary Amide/Carbamate) Methyl N-Methylation Strategy (Boc-N(Me)-PEG2-OH) Start->Methyl Structural Optimization HBD Reduces Hydrogen Bond Donors (HBD) Methyl->HBD TPSA Lowers Topological Polar Surface Area (TPSA) Methyl->TPSA Conf Induces Conformational Shielding Methyl->Conf Perm Enhanced Passive Cell Permeability HBD->Perm TPSA->Perm Conf->Perm Stab Increased Proteolytic Stability Conf->Stab

Mechanistic rationale for N-methylation in PROTAC linkers to enhance permeability and stability.

Synthetic Workflow & Assembly Logic

The heterobifunctional nature of Boc-N(Me)-PEG2-OH dictates a highly specific, directional assembly workflow. The primary hydroxyl group is ideally suited for early-stage Mitsunobu coupling or alkylation, as it reacts cleanly without interfering with the Boc-protected amine. Following attachment to the first ligand (typically the E3 ligase binder), acidic deprotection reveals the secondary N-methyl amine, which is then coupled to the second ligand (the Protein of Interest binder).

PROTAC_Workflow L1 Ligand 1 (e.g., Phenol) Step1 Mitsunobu Reaction (DIAD, PPh3) L1->Step1 Linker Boc-N(Me)-PEG2-OH Linker Linker->Step1 Int1 Boc-N(Me)-PEG2-L1 Step1->Int1 Step2 Boc Deprotection (TFA/DCM) Int1->Step2 Int2 HN(Me)-PEG2-L1 Step2->Int2 Step3 Amide Coupling (HATU, DIPEA) Int2->Step3 L2 Ligand 2-COOH L2->Step3 PROTAC Final PROTAC (N-Methylated) Step3->PROTAC

Workflow for PROTAC synthesis utilizing Boc-N(Me)-PEG2-OH via sequential coupling.

Validated Experimental Protocols

The following protocols represent a self-validating system for the incorporation of Boc-N(Me)-PEG2-OH into a PROTAC scaffold. Each step includes specific analytical checkpoints to ensure reaction fidelity.

Protocol A: Mitsunobu Coupling of the Free Hydroxyl

This step attaches the linker to a phenolic ligand (e.g., a VHL ligand derivative like VH032-phenol)[2].

Quantitative Reagent Table:

Reagent Equivalents Function
Phenolic Ligand 1 1.0 eq Starting Material
Boc-N(Me)-PEG2-OH 1.2 eq Linker

| Triphenylphosphine ( PPh3​ ) | 1.5 eq | Activating Agent | | DIAD | 1.5 eq | Oxidant | | Anhydrous THF | 0.1 M | Solvent |

Step-by-Step Methodology:

  • Preparation: Dissolve the Phenolic Ligand (1.0 eq), Boc-N(Me)-PEG2-OH (1.2 eq), and PPh3​ (1.5 eq) in anhydrous THF under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Expert Insight: Cooling prevents premature side reactions between DIAD and the alcohol before the phosphonium intermediate forms.

  • Activation: Add DIAD (1.5 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The target mass should reflect [MLigand1​+219.28−18(H2​O)] . The disappearance of the linker peak ( m/z 220.1 for [M+H]+ ) confirms completion.

Protocol B: Boc Deprotection

Removal of the tert-butyl carbamate to reveal the secondary N-methyl amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a final ratio of 1:4 (TFA:DCM v/v).

  • Propagation: Stir at room temperature for 1–2 hours.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.

  • Validation Checkpoint: LC-MS must show a mass shift of exactly -100 Da (loss of the Boc group). Expert Insight: The resulting secondary amine is a TFA salt and is highly hygroscopic. It should be used immediately in the next step without prolonged storage.

Protocol C: Amide Coupling of the N-Methyl Amine

Coupling the sterically hindered secondary amine to a carboxylic acid-bearing ligand (e.g., a CRBN or target protein ligand).

Quantitative Reagent Table:

Reagent Equivalents Function
Ligand 2-COOH 1.0 eq Starting Material
Deprotected Linker-L1 1.1 eq Amine Nucleophile
HATU 1.5 eq Coupling Reagent
DIPEA 4.0 eq Base

| Anhydrous DMF | 0.05 M | Solvent |

Step-by-Step Methodology:

  • Pre-activation: Dissolve Ligand 2-COOH (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Dissolve the deprotected Linker-L1 TFA salt (1.1 eq) in a minimal amount of DMF with the remaining DIPEA (2.0 eq) to free-base the amine. Add this dropwise to the pre-activated ester solution.

  • Propagation: Stir at room temperature for 12–24 hours. Expert Insight: Because the nucleophile is a secondary (N-methyl) amine, it is significantly more sterically hindered than a primary amine. Standard coupling reagents like EDC/HOBt often fail here. HATU or COMU is mandatory, and extended reaction times are required.

  • Purification: Purify the crude mixture directly via preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

  • Validation Checkpoint: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the final PROTAC. 1H -NMR should show a characteristic singlet for the N-methyl group (typically around δ 2.8 - 3.1 ppm, depending on the rotameric state of the newly formed tertiary amide).

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design Source: Semantic Scholar URL
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation Source: Frontiers in Chemistry URL

Sources

Method

Application Note &amp; Protocol Guide: High-Fidelity Boc Deprotection of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

Abstract The tert-butyloxycarbonyl (Boc) group is a foundational amine protecting group in modern organic synthesis, prized for its stability and predictable, facile removal under acidic conditions.[1][2][3] This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a foundational amine protecting group in modern organic synthesis, prized for its stability and predictable, facile removal under acidic conditions.[1][2][3] This guide provides a comprehensive technical overview and detailed experimental protocols for the deprotection of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate, a versatile bifunctional building block. We will explore the causality behind selecting optimal reaction conditions, compare the most prevalent acidic deprotection methodologies, and provide step-by-step protocols designed for reproducibility and high fidelity. This document is intended for researchers, chemists, and process development professionals seeking to execute this critical transformation with precision and a deep understanding of the underlying chemical principles.

Mechanistic Foundation of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established, multi-step mechanism.[2][4][5] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[4][6][7] This initial step increases the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond. The protonated intermediate then undergoes fragmentation to release a highly stable tert-butyl cation and a transient carbamic acid intermediate.[8][9] The carbamic acid is inherently unstable and rapidly decarboxylates, liberating the free amine and gaseous carbon dioxide.[1][8] In the acidic medium, the newly formed amine is immediately protonated to form a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[4][7]

The generated tert-butyl cation is a reactive electrophile. It can be quenched by a nucleophile, deprotonate to form isobutylene gas, or in some cases, lead to undesired side reactions by alkylating electron-rich functionalities within the substrate or product.[8][10][11] For the target substrate, which lacks highly nucleophilic sites, this side reaction is of minimal concern.

Boc_Deprotection_Mechanism cluster_substrate Substrate cluster_acid Acid cluster_intermediates Intermediates cluster_products Products Boc_Amine R₂N-Boc Protonated_Boc Protonated Carbamate [R₂N-Boc(H)]⁺ Boc_Amine->Protonated_Boc 1. Protonation H_plus H⁺ Carbamic_Acid Carbamic Acid [R₂N-COOH] Protonated_Boc->Carbamic_Acid 2. Fragmentation tBu_Cation tert-Butyl Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Amine_Salt Amine Salt [R₂NH₂]⁺ Carbamic_Acid->Amine_Salt 3. Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene Deprotonation

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Methodologies

The choice of deprotection agent is critical and depends on factors such as substrate stability, desired product form (free amine vs. salt), and downstream processing requirements. For tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate, the primary alcohol and ether linkages are robust under standard acidic conditions. Therefore, the selection is primarily guided by operational efficiency and desired outcome.

Methodology Reagents & Solvent Temp. Typical Time Advantages Disadvantages & Considerations
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM)[1][9]0°C to RT30 min - 2 h[1][12]Fast & Efficient: Generally provides rapid and clean conversion.[6] Volatile: TFA and DCM are easily removed under reduced pressure.[1]Corrosive: TFA is highly corrosive and requires careful handling. Product Form: Yields the TFA salt, which may require neutralization for subsequent steps.
Hydrochloric Acid (HCl) 4M HCl in 1,4-Dioxane or Ethyl Acetate[3][12]RT1 - 4 h[13]Milder Perception: Often considered slightly milder than neat TFA. Stable Salt: Forms a crystalline, often easily handled hydrochloride salt.[4]Non-Volatile Acid: HCl removal can be more difficult than TFA. Solvent Concerns: 1,4-Dioxane is a suspected carcinogen and should be handled appropriately.
Thermal (Water-Mediated) Water (Reflux)100°C< 30 min[2][11]Green Chemistry: Avoids the use of strong acids and organic solvents.[13] Neutral Product: Directly yields the free amine.High Temperature: Not suitable for thermally sensitive substrates. Solubility: Substrate must be soluble or stable in hot water.
Lewis Acid Catalysis Catalytic FeCl₃ or stoichiometric ZnBr₂ in an organic solvent[14][15]RTVariable (can be slow)High Selectivity: Can selectively deprotect certain N-Boc groups in the presence of other acid-labile groups.[14][15]Workup: Removal of metal salts can complicate purification.[11] Stoichiometry: Some Lewis acids are required in stoichiometric amounts.

For the target substrate, both TFA in DCM and HCl in Dioxane are excellent, reliable choices. The TFA method is often preferred for speed and ease of reagent removal, while the HCl method is advantageous if the hydrochloride salt is the desired final product for formulation or long-term storage.

Detailed Experimental Protocols

The following protocols are optimized for the deprotection of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate. Reaction progress should always be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is designed for rapid and efficient deprotection, yielding the amine trifluoroacetate salt, which can be used directly or neutralized to the free amine.

Materials:

  • tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM to a concentration of 0.1–0.5 M.[1][6]

  • Cooling: Cool the solution to 0 °C using an ice bath. This mitigates any potential exotherm upon acid addition.

  • Acid Addition: Slowly add TFA (5-10 eq, typically a 1:1 or 1:4 v/v mixture of TFA:DCM) to the stirred solution.[1][9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction for the complete consumption of the starting material by TLC or LC-MS. The evolution of CO₂ gas may be observed.[15]

  • Solvent Removal (Isolation of TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting oil or solid is the amine trifluoroacetate salt, which can be azeotroped with toluene or DCM to remove residual acid.[9]

  • Neutralization (Isolation of Free Amine): a. After solvent removal (Step 5), carefully dissolve the residue in DCM or ethyl acetate. b. Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).[3][13] c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, 2-((2-hydroxyethoxy)ethyl)(methyl)amine.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is effective and yields the amine hydrochloride salt, which often precipitates from the reaction mixture, simplifying isolation.

Materials:

  • tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of 1,4-dioxane or ethyl acetate (optional, can also be added directly to the HCl solution).

  • Acid Addition: To the substrate, add the 4M HCl in 1,4-Dioxane solution (2-10 eq). An excess is used to drive the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[13] Monitor the reaction by TLC or LC-MS. In many cases, the product hydrochloride salt will precipitate as a white solid.

  • Isolation of HCl Salt: a. Upon completion, the precipitate can be collected by filtration. b. Wash the solid with cold diethyl ether or MTBE to remove any non-polar impurities and residual starting material. c. Dry the solid under vacuum to yield the pure amine hydrochloride salt.

  • Neutralization (Isolation of Free Amine): To obtain the free amine from the HCl salt, dissolve the salt in water or DCM and neutralize by adding a base (e.g., saturated NaHCO₃, 1M NaOH) until the pH is > 8. Extract the free amine with an organic solvent (e.g., DCM, ethyl acetate), dry the organic layer, and concentrate under reduced pressure.[12][16]

Experimental Workflow and Safety

A generalized workflow for Boc deprotection is critical for ensuring procedural consistency and safety. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, especially when handling TFA and concentrated HCl solutions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Setup Setup Glassware (Flask, Stirrer) Dissolve Dissolve Substrate in Anhydrous Solvent Setup->Dissolve Cool Cool to 0 °C (Ice Bath) Dissolve->Cool Add_Acid Slowly Add Acid (TFA or HCl Solution) Cool->Add_Acid Stir Stir at RT Add_Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Choice Isolate Salt or Free Amine? Monitor->Choice Evaporate Concentrate Under Reduced Pressure Choice->Evaporate Salt Neutralize Neutralize with Base (e.g., NaHCO₃) Choice->Neutralize Free Amine Isolate_Salt Filter & Wash Solid (If Precipitated) Evaporate->Isolate_Salt Extract Extract with Organic Solvent Neutralize->Extract Dry Dry (Na₂SO₄), Filter, & Concentrate Extract->Dry Characterize Characterize Product (NMR, MS, etc.) Dry->Characterize Isolate_Salt->Characterize

Sources

Application

Protocol for attaching tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate to E3 ligase ligands

Application Notes & Protocols Topic: Protocol for Attaching tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate to E3 Ligase Ligands Audience: Researchers, scientists, and drug development professionals. Abstract Prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for Attaching tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate to E3 Ligase Ligands

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] The rational design of these heterobifunctional molecules, which link a target protein ligand to an E3 ligase ligand, is critically dependent on the chemical linker. The linker's composition and length are paramount, influencing the PROTAC's solubility, cell permeability, and ability to induce a productive ternary complex.[3] This guide provides a detailed technical overview and step-by-step protocols for the conjugation of a versatile linker precursor, tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate , to various E3 ligase ligands. We present field-proven methodologies, including the Mitsunobu reaction and Steglich esterification, tailored to the specific functional groups present on the E3 ligase ligand. This document is designed to equip researchers with the foundational knowledge and practical protocols required to successfully synthesize E3 ligase ligand-linker conjugates, a crucial step in the modular construction of efficacious PROTACs.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), thereby inducing the POI's polyubiquitination and subsequent degradation by the proteasome.[4] This event is mediated by the formation of a ternary complex (POI-PROTAC-E3 ligase), and the chemical linker is not merely a spacer but an active participant in defining the geometry and stability of this complex.

1.1. Featured Linker Precursor: tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

This application note focuses on a specific, highly versatile linker precursor, known commonly as Boc-MeN-PEG2-OH .[5]

Property Value Source
IUPAC Name tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-methylcarbamate[5]
Molecular Formula C10H21NO4[5]
Molecular Weight 219.28 g/mol [5]
Key Functional Groups 1. Terminal Primary Hydroxyl (-OH) 2. Boc-Protected Secondary Amine[5]

Its structure offers several advantages for PROTAC synthesis:

  • Hydrophilicity: The ethylene glycol unit enhances the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development.[1]

  • Reactive Handle: The terminal primary hydroxyl group serves as a versatile nucleophile or can be activated for conjugation to various functional groups on an E3 ligase ligand.

  • Orthogonal Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the secondary amine during the initial conjugation step.[6][7][8] It can be selectively removed under acidic conditions that typically do not affect other parts of the molecule, revealing a nucleophilic amine ready for coupling with the POI ligand.[6][9]

Strategic Overview of the Conjugation Workflow

The successful synthesis of an E3 ligase ligand-linker conjugate follows a logical progression. The choice of chemical reaction is dictated by the available functional group, or "exit vector," on the E3 ligase ligand.[10] This exit vector must be positioned such that its modification does not abrogate the ligand's binding affinity for the E3 ligase.

G cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Purification & Validation cluster_2 Phase 3: PROTAC Assembly E3_Ligand E3 Ligase Ligand (with -OH, -COOH, etc.) Conjugation Select & Perform Conjugation Reaction E3_Ligand->Conjugation Linker Boc-MeN-PEG2-OH (Linker Precursor) Linker->Conjugation Crude Crude Ligand-Linker Conjugate Conjugation->Crude Purification Purification (HPLC / Chromatography) Crude->Purification QC Characterization (LC-MS, NMR) Purification->QC Pure_Conjugate Validated Ligand-Linker Intermediate QC->Pure_Conjugate Deprotection Boc Deprotection (TFA / DCM) Pure_Conjugate->Deprotection Free_Amine Ligand-Linker-NHMe Deprotection->Free_Amine POI_Coupling Couple to POI Ligand Free_Amine->POI_Coupling Final_PROTAC Final PROTAC Molecule POI_Coupling->Final_PROTAC G E3_OH E3-OH Reagents PPh3, DIAD THF, 0°C to RT E3_OH->Reagents Linker_OH Boc-Linker-OH Linker_OH->Reagents Product E3-O-Linker-Boc Reagents->Product Ether Formation

Fig 2. Mitsunobu reaction scheme.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the hydroxyl-containing E3 ligase ligand (1.0 eq.), Boc-MeN-PEG2-OH (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Quenching & Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired E3 ligase ligand-linker conjugate. The triphenylphosphine oxide and DIAD-hydrazine byproducts are usually separated effectively. [11]

Protocol 2: Attachment to a Carboxylic Acid-Containing E3 Ligase Ligand via Steglich Esterification

This method is suitable for E3 ligase ligands that possess a carboxylic acid moiety, such as certain CRBN or MDM2 ligands. The Steglich esterification is a mild condensation reaction that forms an ester bond and is compatible with a wide range of functional groups. [12][13] Causality: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. [13]4-Dimethylaminopyridine (DMAP) then acts as an acyl transfer catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol of the linker to form the ester. [12][14]

G E3_COOH E3-COOH Reagents EDC, DMAP DCM, RT E3_COOH->Reagents Linker_OH Boc-Linker-OH Linker_OH->Reagents Product E3-COO-Linker-Boc Reagents->Product Ester Formation

Fig 3. Steglich esterification scheme.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq.), Boc-MeN-PEG2-OH (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Coupling Agent Addition: Add EDC hydrochloride (1.5 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure ester-linked conjugate.

Post-Conjugation: Purification, Characterization, and Deprotection

4.1. Purification and Characterization

Regardless of the conjugation method, purification is essential to remove unreacted starting materials and reaction byproducts.

Technique Typical Parameters Purpose
Flash Chromatography Silica gel stationary phase; Hexane/Ethyl Acetate or DCM/Methanol mobile phase gradient.Primary purification of crude product.
Reverse-Phase HPLC C18 stationary phase; Water/Acetonitrile or Water/Methanol mobile phase gradient with 0.1% TFA or Formic Acid.High-purity final polishing.
LC-MS ESI source.To confirm the mass of the desired product and assess purity.
¹H and ¹³C NMR CDCl3 or DMSO-d6 solvent.To confirm the structure of the conjugate by identifying characteristic shifts and the disappearance of starting material signals.

4.2. Protocol 3: Boc Group Deprotection

Once the pure E3 ligase ligand-linker conjugate is obtained, the Boc protecting group must be removed to reveal the secondary amine for subsequent coupling to the POI ligand. This is reliably achieved under acidic conditions. [6][7][9] Causality: Strong acids like trifluoroacetic acid (TFA) protonate the carbamate oxygen, leading to the collapse of the protecting group into gaseous carbon dioxide, a stable tert-butyl cation, and the desired free amine. [6][8] Step-by-Step Methodology:

  • Preparation: Dissolve the purified Boc-protected conjugate (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 mixture of DCM:TFA). Note: Perform in a well-ventilated fume hood as CO2 gas is evolved. [6]3. Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Neutralization & Extraction (Optional): If the TFA salt is not desired for the next step, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by slow addition of a saturated aqueous NaHCO3 solution until effervescence ceases. [9]Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, dry over Na2SO4, filter, and concentrate to obtain the deprotected amine.

The resulting product, E3 Ligand-Linker-NHMe , is now ready for the final coupling step with a POI ligand, typically one possessing an activated carboxylic acid, to complete the synthesis of the final PROTAC molecule. [15]

References

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • Benchchem. (n.d.). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
  • PMC. (n.d.). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments.
  • Vector Laboratories. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines.
  • PMC. (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
  • Lumiprobe. (n.d.).
  • Bio-Synthesis. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Master Organic Chemistry. (2017, September 1).
  • Benchchem. (n.d.).
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction.
  • BOC Sciences. (n.d.).
  • JoVE. (2023, April 30).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Thermo Fisher Scientific - ES. (n.d.). Mitsunobu Reaction.
  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry. (2021, July 28).
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016, March 1).
  • Organic Syntheses Procedure. (n.d.). 4.
  • PubChem. (n.d.). tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)
  • PMC. (2023, December 9).
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • BioNordika. (n.d.).
  • Fiveable. (2025, August 15).
  • ChemicalBook. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Acid to Ester - Common Conditions. (n.d.).
  • BOC Sciences. (2025, November 21).
  • Organic Chemistry Portal. (n.d.).
  • MedChemExpress. (n.d.). tert-Butyl (2-(2-(methylamino)ethoxy)ethyl)
  • Precise PEG LLC. (n.d.). E3 Ligase Ligands in PROTAC.
  • ChemicalBook. (2025, July 16). tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)
  • ACS Publications. (2025, April 29).
  • PubChem. (n.d.). Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)
  • Current strategies for the design of PROTAC linkers: a critical review. (2020, October 30).
  • Sigma-Aldrich. (n.d.). tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)
  • PMC - NIH. (n.d.).
  • Benchchem. (n.d.). step-by-step synthesis of a PROTAC using a PEG linker.
  • MedChemExpress. (n.d.). tert-Butyl (2-(2-(aminooxy)ethoxy)ethyl)
  • MedChemExpress. (n.d.). tert-Butyl (2-(2-iodoethoxy)ethyl)
  • Frontiers. (2021, July 5).
  • ResearchGate. (2021, July 5). (PDF)
  • PMC. (2021, July 30). E3 ubiquitin ligases: styles, structures and functions.
  • PMC. (n.d.). Editorial: Structure, Function, and Evolution of E3 Ligases and Targets.

Sources

Method

Topic: Design and Synthesis of a Hydrophilic, Cleavable ADC Linker Utilizing tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

An Application Note from the Senior Scientist's Desk Abstract Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potency of cytotoxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1] The linker component, which bridges the antibody and the drug, is paramount to the success of an ADC, governing its stability, pharmacokinetics (PK), and mechanism of payload release.[2] A significant challenge in ADC development is the inherent hydrophobicity of many potent payloads, which can lead to aggregation, accelerated clearance, and a narrowed therapeutic window.[3][4] To address this, a modern design trend is the incorporation of hydrophilic spacers into the linker.[5] This application note provides a detailed technical guide for the rational design, synthesis, and conjugation of a cleavable ADC linker that features a discrete polyethylene glycol (PEG) unit derived from tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate . We present a complete workflow, from the synthesis of the drug-linker construct to antibody conjugation and final ADC characterization, underscoring the scientific rationale behind each step.

Part 1: Principles of Advanced ADC Linker Design

The efficacy and safety of an ADC are balanced on the chemical fulcrum of its linker.[] The linker must be robust enough to remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet be labile enough to efficiently release its payload upon internalization into the target cancer cell.[]

Cleavable Linkers: Designing for Controlled Release

Linkers are broadly categorized as non-cleavable or cleavable.[8] Non-cleavable linkers release the payload upon complete proteolytic degradation of the antibody in the lysosome.[9] While exceptionally stable, this process can result in a payload-linker-amino acid catabolite with altered properties.[9][10]

Cleavable linkers, employed in over 80% of clinically approved ADCs, are designed to respond to specific triggers within the tumor cell or its microenvironment.[11] Common cleavage mechanisms include:

  • Protease-Sensitivity: Utilizing dipeptides like valine-citrulline (Val-Cit), which are selectively cleaved by lysosomal proteases such as Cathepsin B, highly active in tumor cells.[12][13]

  • pH-Sensitivity: Employing acid-labile groups like hydrazones that hydrolyze in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0).[11]

  • Redox-Sensitivity: Using disulfide bonds that are reduced in the high-glutathione environment of the cell cytoplasm.[10][13]

This guide focuses on a protease-sensitive Val-Cit linker, a clinically validated and highly reliable cleavage system.[13]

The Hydrophilicity Imperative: Role of PEG Spacers

Attaching highly hydrophobic payloads often compromises the physicochemical properties of the parent antibody, leading to aggregation and poor pharmacokinetics.[3] Incorporating hydrophilic units, such as PEG chains, into the linker is a proven strategy to counteract this effect.[4][14][15]

Benefits of PEGylated Linkers:

  • Enhanced Solubility: Improves the overall water solubility of the ADC, reducing the propensity for aggregation.[]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the hydrophobic payload, potentially reducing clearance rates and extending the ADC's half-life.[15]

  • Low Immunogenicity: PEGs are well-established as biocompatible and non-immunogenic polymers.[14][15]

The building block, tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate (also known as Boc-MeN-PEG2-OH[17]), provides a discrete, two-unit PEG chain (PEG2) that serves as an ideal hydrophilic spacer. Its terminal hydroxyl group is a versatile chemical handle for further elaboration, while the Boc-protected amine allows for sequential, controlled synthesis of the complete linker.

Part 2: Synthesis of a Complete Linker-Payload Moiety

Our strategy involves constructing a complete drug-linker entity ready for conjugation. This entity, Maleimide-PEG2-Val-Cit-PABC-MMAE , incorporates our hydrophilic building block into a state-of-the-art cleavable linker system attached to the potent tubulin inhibitor, monomethyl auristatin E (MMAE).[18] The para-aminobenzyl carbamate (PABC) serves as a self-immolative unit, which spontaneously releases the unmodified payload after the Val-Cit trigger is cleaved.[3]

Visualizing the Target Drug-Linker Construct

ADC_Linker_Structure cluster_DrugLinker Drug-Linker Moiety Maleimide Maleimide (for Thiol Conjugation) Spacer Hydrophilic Spacer (from Boc-MeN-PEG2-OH) Maleimide->Spacer Cleavable Cleavable Trigger (Val-Cit) Spacer->Cleavable SelfImmolative Self-Immolative Unit (PABC) Cleavable->SelfImmolative Payload Payload (MMAE) SelfImmolative->Payload MoA cluster_cell Target Cancer Cell Internalization 2. Internalization (Endocytosis) Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage Lysosome->Cleavage Elimination 5. PABC Self-Immolation Cleavage->Elimination Release 6. Free MMAE Released Elimination->Release Apoptosis 7. Tubulin Disruption & Apoptosis Release->Apoptosis ADC 1. ADC binds to antigen ADC->Internalization

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate coupling reactions

Technical Support Center: Troubleshooting tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate Couplings Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and lin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and linker synthesis, I have designed this guide to address the specific chemical nuances of working with tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate (commonly referred to as Boc-N(Me)-PEG2-OH).

This molecule is a highly versatile building block frequently used as a cleavable ADC linker and PROTAC spacer[1]. However, its unique structural features—a primary alcohol, a hydrophilic PEG-like ether core, and an acid-labile N-methyl-Boc protected amine—create specific vulnerabilities during coupling reactions. This guide will decode the causality behind common experimental failures and provide self-validating protocols to ensure high-yield syntheses.

Part 1: Causal Analysis of Coupling Failures

To troubleshoot effectively, we must first understand the mechanistic pathways that lead to failure. When attempting to couple the primary alcohol of Boc-N(Me)-PEG2-OH to a carboxylic acid (esterification) or a phenol (etherification), yields typically suffer due to three competing phenomena:

  • The 1,3-Rearrangement Trap: In carbodiimide-mediated couplings (Steglich esterification), the carboxylic acid is activated into an O-acylisourea intermediate[2]. If the nucleophilic attack by the PEG2-alcohol is too slow, this intermediate undergoes a rapid 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea byproduct[3].

  • Microenvironmental Acidity: The Boc protecting group is highly sensitive to acidic conditions, typically requiring strong acids like TFA for intentional removal[4][5]. However, the use of unneutralized coupling salts (e.g., EDC·HCl) can create a locally acidic microenvironment, leading to premature Boc cleavage and subsequent polymerization or unwanted amidation.

  • Purification Entanglement: The PEG2 ether linkage is highly hydrophilic and coordinates strongly with silica gel. When using standard Mitsunobu conditions (PPh3/DIAD), the triphenylphosphine oxide (TPPO) byproduct often perfectly co-elutes with the PEGylated product, artificially lowering isolated yields[6].

Steglich RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + Coupling Agent DCC DCC / EDC DCC->O_Acyl N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Slow alcohol attack (No DMAP) Acyl_DMAP Acyl-Pyridinium (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP (Catalyst) Product Ester Product (High Yield) Acyl_DMAP->Product + Alcohol Alcohol Boc-N(Me)-PEG2-OH Alcohol->Product

Mechanistic divergence in Steglich esterification: DMAP catalysis prevents N-acylurea formation.

Part 2: Troubleshooting FAQs

Q1: My Steglich esterification with EDC/DMAP is stalling at <40% yield. LC-MS shows a large byproduct mass. What is happening? A: You are observing the formation of the N-acylurea dead-end byproduct[2]. While the primary alcohol of Boc-N(Me)-PEG2-OH is generally reactive, the flexibility of the PEG chain can sometimes hinder optimal orbital alignment during the attack on the O-acylisourea. Solution: You must outpace the 1,3-rearrangement. Increase your 4-Dimethylaminopyridine (DMAP) concentration to 0.2–0.5 equivalents. DMAP acts as a superior nucleophilic catalyst, rapidly attacking the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is immune to rearrangement and reacts instantly with your PEG-alcohol[2][3]. Additionally, switching the solvent from DCM to Acetonitrile and applying mild heating (40 °C) has been shown to accelerate ester conversion to ~70%[7].

Q2: I am observing a secondary peak on my LC-MS with a mass exactly 100 Da lower than my expected product. Why? A: A mass loss of exactly 100 Da (loss of isobutylene and CO2) is the universal signature of premature Boc deprotection[5][8]. This occurs when the reaction microenvironment becomes acidic. If you are using EDC·HCl as your coupling agent or if your carboxylic acid substrate is particularly strong, the local pH drops enough to cleave the Boc group. Solution: Pre-neutralize the reaction. Add 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the carboxylic acid and EDC·HCl mixture before adding the Boc-N(Me)-PEG2-OH[4].

Q3: I attempted a Mitsunobu etherification to couple the PEG-alcohol to a phenol, but I cannot separate the product from the byproducts via column chromatography. How do I fix this? A: This is a classic purification failure. The standard Mitsunobu byproduct, triphenylphosphine oxide (TPPO), has a polarity profile nearly identical to short-chain PEG molecules on normal-phase silica. Solution: Modify your reagent system. Swap Triphenylphosphine (PPh3) for Tri-n-butylphosphine (PBu3). The resulting byproduct, tributylphosphine oxide, is highly water-soluble and can be entirely removed during a basic aqueous workup, leaving your PEGylated product in the organic layer[6].

Workflow Start Low Coupling Yield (< 50%) CheckLCMS Analyze LC-MS/TLC Start->CheckLCMS MassMinus100 Mass = Product - 100 Da (Boc Loss) CheckLCMS->MassMinus100 MassAdduct Mass = Acid + Carbodiimide (N-Acylurea) CheckLCMS->MassAdduct NoConversion Unreacted Starting Material CheckLCMS->NoConversion Sol1 Neutralize acid salts Add 2.0 eq DIPEA MassMinus100->Sol1 Sol2 Increase DMAP to 0.2 eq Pre-activate acid MassAdduct->Sol2 Sol3 Switch to HATU/DIPEA or Mesylate activation NoConversion->Sol3

Diagnostic workflow for identifying and resolving low yields in PEG2-alcohol couplings.

Part 3: Quantitative Reagent Selection

To optimize your coupling strategy, refer to the following performance matrix specifically calibrated for Boc-N(Me)-PEG2-OH:

Coupling SystemActivation TargetTypical YieldPrimary Risk FactorRecommended Workaround
EDC·HCl / DMAP Carboxylic Acid60 - 85%Premature Boc loss (-100 Da)Add 2.0 eq DIPEA to neutralize HCl[4].
DCC / DMAP Carboxylic Acid70 - 90%Dicyclohexylurea (DCU) contaminationFilter DCU cold; use strictly anhydrous DCM[2][3].
HATU / DIPEA Carboxylic Acid> 85%Guanidinium byproduct formationEnsure alcohol is added immediately after 2 min pre-activation.
DIAD / PBu3 PEG-Alcohol75 - 90%Elimination side-reactionsMaintain strict 0 °C during DIAD addition[6][9].

Part 4: Validated Experimental Protocols

Protocol A: High-Yield Steglich Esterification (Self-Validating)

Use this protocol when coupling Boc-N(Me)-PEG2-OH to a carboxylic acid payload.

  • Pre-Activation: In an oven-dried flask under N2, dissolve the Carboxylic Acid (1.0 eq) in anhydrous Acetonitrile (0.2 M)[7]. Add DIPEA (2.5 eq) and stir for 5 minutes to neutralize any acidic protons.

  • Catalyst Addition: Add EDC·HCl (1.2 eq) and DMAP (0.2 eq)[2]. Stir at room temperature for 15 minutes.

    • Self-Validation Check: Spot the reaction on TLC. The baseline carboxylic acid spot should disappear, replaced by a higher Rf active-ester spot.

  • Coupling: Add Boc-N(Me)-PEG2-OH (1.1 eq) dropwise. Heat mildly to 40 °C and stir for 2–4 hours[4][7].

  • Workup (Critical for Boc integrity): Concentrate the solvent under reduced pressure. Redissolve the crude in Ethyl Acetate. Wash sequentially with:

    • Saturated aqueous NaHCO3 (removes unreacted acid).

    • 5% Aqueous Citric Acid (Removes DMAP and DIPEA without cleaving the Boc group. Do not use HCl).

    • Brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate to yield the esterified linker.

Protocol B: Mesylation for Etherification

Use this protocol if Steglich or Mitsunobu methods fail, converting the alcohol into a highly reactive leaving group.

  • Preparation: Dissolve Boc-N(Me)-PEG2-OH (1.0 eq) in anhydrous DCM (0.3 M). Add Triethylamine (TEA, 2.0 eq) and cool the flask to 0 °C in an ice bath.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes to prevent exothermic degradation.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Self-Validation Check: LC-MS should show complete conversion to Mass + 78 Da (Mesylate adduct).

  • Workup: Quench with ice water. Extract with DCM. Wash the organic layer with saturated NaHCO3 and brine. Dry and concentrate. The resulting mesylate is highly reactive and should be used immediately in the next step with your target nucleophile and a strong base (e.g., K2CO3 or NaH).

References

  • University of Kentucky. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. UKY. Available at:[Link]

  • Grokipedia. Steglich esterification. Grokipedia. Available at:[Link]

  • ACS Publications. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Available at:[Link]

  • Durham E-Theses. Stereoselective routes to the total synthesis of the polyene macrolide viridenomycin. Durham University. Available at:[Link]

  • Wikipedia. Steglich esterification. Wikipedia. Available at:[Link]

  • ResearchGate. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. ResearchGate. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance when coupling tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

Welcome to the Advanced Troubleshooting Guide for tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate (often referred to as Boc-N(Me)-PEG1-OH). This heterobifunctional linker is a critical building block in PROTAC syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate (often referred to as Boc-N(Me)-PEG1-OH). This heterobifunctional linker is a critical building block in PROTAC synthesis, antibody-drug conjugates (ADCs), and targeted drug delivery systems.

Despite possessing a theoretically unhindered primary alcohol, researchers frequently report poor yields and sluggish reaction kinetics when coupling this molecule. As a Senior Application Scientist, I have structured this guide to address the root physical chemistry causing these issues and provide field-proven, self-validating protocols to overcome them.

Part 1: The Root Cause of Steric Hindrance

Before troubleshooting, we must establish why this molecule resists coupling. The hindrance manifests in two distinct phases of your synthetic workflow:

  • Phase 1 (Intact Molecule): Pseudo-Hindrance via the Gauche Effect. While primary alcohols are typically highly reactive, the O-C-C-O backbone of the PEG1 chain exhibits a strong thermodynamic preference for the gauche conformation in solution[1]. This folding mechanism causes the molecule to adopt a "U-shape," bringing the massive, bulky Boc-N(CH3)- group into the immediate spatial vicinity of the primary hydroxyl group. This creates a "pseudo-hindered" environment that blocks bulky activated esters[2].

  • Phase 2 (Post-Deprotection): Intrinsic N-Methyl Hindrance. If your workflow involves deprotecting the Boc group first to couple the amine, you are left with an N-methyl secondary amine. The added methyl group drastically increases the steric clash during the formation of the tetrahedral intermediate during amide coupling[3],[4].

Quantitative Reagent Selection Matrix

To overcome these barriers, reagent selection is paramount. Below is a synthesized comparison of coupling strategies tailored for this specific linker.

Coupling Reagent SystemTarget Functional GroupSteric ToleranceReaction KineticsByproduct RemovalRecommended Use Case
EDC / HOBt Primary OH / AmineLowSlowEasy (Water soluble)Unhindered linear chains (Not recommended here)
DCC / DMAP Primary OH (Ester)Moderate-HighModerateHard (DCU filtration)Standard Steglich esterification of the folded PEG
DIC / Oxyma Primary OH (Ester)HighFastEasy (Soluble urea)Highly hindered esterifications; prevents epimerization
HATU / DIPEA N-Me Secondary AmineVery HighVery FastModerate (Chromatography)Post-Boc deprotection amide coupling

Part 2: Troubleshooting Phase 1 - Coupling the Primary Alcohol

Q: Why is my Steglich esterification failing or stalling at 30% yield when coupling the intact Boc-N(Me)-PEG1-OH to my carboxylic acid?

The Science: The standard carbodiimide (DCC or EDC) activates your carboxylic acid to form an O-acylisourea intermediate. Because your PEG linker is folded (gauche effect), the primary alcohol cannot physically access the bulky O-acylisourea[1]. If the reaction stalls, the O-acylisourea is likely undergoing a 1,3-rearrangement into an unreactive N-acylurea dead-end product[5].

The Solution: You must use a hyper-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in stoichiometric or high-catalytic amounts. DMAP attacks the O-acylisourea to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic, protrudes further into the solvent, and easily penetrates the pseudo-steric shield of the folded PEG linker to react with the alcohol[6].

G A Extended PEG (Theoretical) B Gauche Effect Folding (O-C-C-O Backbone) A->B Solution Phase C Pseudo-Hindered OH (Boc-N(Me) Shielding) B->C Spontaneous D Solvent Disruption (DMF/DMSO) C->D Add Polar Aprotic Solvent E Hyperactive Acylation (DMAP/DIC) C->E Add Catalyst D->E F Successful Ester/Ether E->F Overcomes Shielding

Mechanism of PEG gauche folding and chemical interventions to overcome pseudo-hindrance.

Self-Validating Protocol: Optimized DIC/DMAP Esterification

This protocol uses DIC instead of DCC to avoid insoluble urea byproducts, ensuring a cleaner self-validating TLC/LC-MS profile.

  • Activation: Dissolve your carboxylic acid (1.2 eq) in anhydrous Dichloromethane (DCM) or a DCM/DMF mix (if solubility is poor). Add DIC (1.3 eq) at 0 °C under argon. Stir for 15 minutes to form the O-acylisourea.

  • Catalysis: Add DMAP (0.5 to 1.0 eq). Causality note: High DMAP concentration ensures rapid conversion to the N-acylpyridinium ion before the 1,3-rearrangement can occur.

  • Coupling: Add tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate (1.0 eq) dropwise.

  • Thermal Disruption: Allow the reaction to warm to room temperature. If LC-MS shows stalling after 4 hours, gently heat to 35 °C. Causality note: Mild thermal energy disrupts the weak intramolecular forces maintaining the gauche PEG fold, exposing the hydroxyl group.

  • Validation: Quench with water. The byproduct (DIU) is organic-soluble. Wash the organic layer with 1M HCl (to remove DMAP), then saturated NaHCO3. The absence of the DMAP mass peak on LC-MS confirms successful aqueous workup.

Part 3: Troubleshooting Phase 2 - Coupling the N-Methyl Secondary Amine

Q: I deprotected the Boc group, but my subsequent amide coupling with the resulting N-methyl amine is yielding mostly unreacted starting material. How do I force this reaction?

The Science: Once the Boc group is removed (typically via TFA/DCM), you generate 2-(2-hydroxyethoxy)ethyl(methyl)amine. N-methyl secondary amines are notoriously difficult to couple because the transition state requires the nitrogen to attack the carbonyl carbon, forming a crowded tetrahedral intermediate[3]. The methyl group and the PEG chain create severe steric repulsion against the incoming activated ester.

The Solution: Abandon standard carbodiimides. You must utilize uronium/aminium salts containing the HOAt (7-aza-1-hydroxybenzotriazole) leaving group, specifically HATU . The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, utilizing a hydrogen bond to perfectly orient the secondary amine for attack, drastically lowering the activation energy[4].

G A Sterically Hindered Carboxylic Acid B HATU / HOAt Activation A->B C OAt Active Ester (Highly Reactive) B->C DIPEA E Tetrahedral Intermediate (High Steric Clash) C->E Nucleophilic Attack D N-Methyl Secondary Amine (Post-Boc Deprotection) D->E F Target Amide Bond E->F Collapse & HOAt Loss

HATU-mediated coupling workflow overcoming N-methyl secondary amine steric clash.

Self-Validating Protocol: HATU-Mediated Amide Coupling
  • Preparation: Ensure your deprotected amine is completely free of TFA salts. Causality note: TFA salts will protonate your base, neutralizing the reaction environment.

  • Pre-activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes until a distinct color change (usually yellow/orange) occurs, indicating the formation of the active OAt ester.

  • Coupling: Add the N-methyl amine (1.0 eq) to the activated mixture.

  • Validation: Monitor via LC-MS. You should observe the disappearance of the OAt-ester mass and the appearance of the product mass. If the reaction is slow, do not add more HATU (this can cause guanidinylation of your amine). Instead, add 0.5 eq of HOAt to accelerate the catalytic cycle.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the Mitsunobu reaction to couple the primary alcohol to a phenol? A: Yes, but proceed with caution. The Mitsunobu reaction is highly sensitive to steric effects. Because of the gauche folding of the PEG chain, the bulky triphenylphosphine (PPh3) and DIAD/DEAD reagents will struggle to form the required alkoxyphosphonium intermediate. To succeed, use a more compact phosphine like tributylphosphine (PBu3) or switch to a highly polar solvent like THF/DMSO mixtures to force the PEG chain into an extended conformation.

Q: I am seeing a mass corresponding to +114 Da on my LC-MS during the amine coupling. What is this? A: This is a classic guanidinylation side-product. It occurs when your sterically hindered N-methyl secondary amine attacks the uronium carbon of HATU directly, rather than attacking the activated OAt-ester. Fix: Always pre-activate your carboxylic acid with HATU and DIPEA for 5 minutes before adding your amine. This ensures no free HATU is present when the amine is introduced.

Q: Does solvent choice affect the steric hindrance of this specific molecule? A: Absolutely. Non-polar solvents (like DCM or Toluene) encourage intramolecular hydrogen bonding and tight gauche folding, maximizing pseudo-steric hindrance. Highly polar, hydrogen-bond accepting solvents like DMF or DMSO disrupt these intramolecular forces, elongating the linker and exposing both the hydroxyl and amine termini for easier coupling[1].

References

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. Retrieved from[Link]

  • ACS Publications. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Retrieved from[Link]

  • National Institutes of Health (NIH). (n.d.). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Retrieved from[Link]

  • ACS Publications. (2024). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Retrieved from[Link]

  • ACS Publications. (2023). Multi-Functionality of Methanol in Sustainable Catalysis: Beyond Methanol Economy. Retrieved from[Link]

  • RSC Publishing. (2025). Beyond polydopamine: expanding the horizon of polycatecholamines for biomaterials and biomedical technologies. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate Bioconjugation

Welcome to the technical support center for the successful bioconjugation of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the successful bioconjugation of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimization, ensuring robust and reproducible conjugation outcomes. Here, we move beyond simple protocols to explain the fundamental principles governing your experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in my bioconjugation reaction with tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate?

A1: The solvent system is not merely a medium for your reaction; it is an active participant that profoundly influences several critical parameters. Its primary roles include:

  • Solubilizing Reactants: Ensuring that your biomolecule (e.g., antibody, protein) and the tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate linker are fully dissolved and accessible for reaction.

  • Modulating Reactivity: The polarity and protic/aprotic nature of the solvent can significantly alter the nucleophilicity of the reactive groups on your biomolecule, thereby affecting the reaction rate.[1][2]

  • Stabilizing Biomolecules: A well-chosen solvent system will maintain the native conformation and stability of your protein or other biomolecule, preventing aggregation or denaturation.[][4]

  • Controlling Side Reactions: The solvent can influence the rate of undesirable side reactions, such as the hydrolysis of reactive esters (e.g., NHS esters) that may be used to activate the linker.[5][6][7]

Q2: My tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate linker has poor aqueous solubility. How should I address this?

A2: This is a common challenge. The tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate, despite its hydrophilic ethoxy chain, may require a water-miscible organic co-solvent for complete solubilization.[8] The recommended approach is to prepare a concentrated stock solution of the linker in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and then add it to your aqueous reaction buffer.[8][9] It is crucial to keep the final concentration of the organic co-solvent to a minimum (typically <10%) to avoid significant perturbation of your biomolecule's structure and function.[5][10]

Q3: Can the use of DMSO as a co-solvent negatively impact my protein?

A3: Yes, this is a critical consideration. While DMSO is an excellent solvent for many organic molecules, it can have a dual effect on proteins.[11] At low concentrations (typically <10%), it can sometimes help to prevent aggregation and increase the accessibility of reactive sites.[9][11] However, at higher concentrations, DMSO can act as a denaturant, altering the protein's conformation and potentially leading to loss of activity or aggregation.[10][12][13][14] The effect of DMSO is highly protein-dependent, so it is essential to empirically determine the tolerance of your specific biomolecule to this co-solvent.[13]

Q4: How do I choose between a protic and an aprotic co-solvent?

A4: The choice depends on the nature of your conjugation chemistry.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for reactions involving nucleophilic attack, such as the reaction of an amine with an NHS ester.[2][15] This is because aprotic solvents do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[15][16][17]

  • Polar protic solvents (e.g., water, ethanol, isopropanol) can solvate and stabilize both the nucleophile and the electrophile through hydrogen bonding.[2][16][18] This can sometimes slow down the desired reaction by "caging" the nucleophile.[15] However, they are often necessary as the primary solvent for biomolecule stability.

For most bioconjugation reactions with tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate, which will likely involve reacting a functionalized version of this linker with a biomolecule in an aqueous environment, the use of a polar aprotic co-solvent to dissolve the linker is the standard approach.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency or Incomplete Reaction

Low yield is one of the most common frustrations in bioconjugation.[19] This troubleshooting guide will walk you through a logical process to identify and resolve the root cause.

troubleshooting_low_yield start Low Conjugation Yield reagent_quality Step 1: Verify Reagent Quality & Concentration start->reagent_quality reaction_conditions Step 2: Assess Reaction Conditions reagent_quality->reaction_conditions Reagents OK solvent_system Step 3: Optimize Solvent System reaction_conditions->solvent_system Conditions Assessed purification Step 4: Evaluate Purification Process solvent_system->purification Solvent Optimized biomolecule_issues Step 5: Investigate Biomolecule Accessibility purification->biomolecule_issues Purification OK solution Improved Yield biomolecule_issues->solution Accessibility Addressed

Caption: Troubleshooting workflow for low bioconjugation yield.

  • Verify Reagent Quality and Concentration:

    • Linker Integrity: Has your tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate or its activated derivative been stored correctly (e.g., desiccated, at the recommended temperature)?[4][20] If it is an activated form (e.g., an NHS ester), it is highly susceptible to hydrolysis.[5][6][7] Consider using a fresh batch of the reagent.

    • Biomolecule Activity: Confirm the concentration and activity of your biomolecule. Ensure that the buffer does not contain any interfering substances, such as primary amines (e.g., Tris buffer) or other nucleophiles if you are targeting a specific functional group.[4]

  • Assess Reaction Conditions:

    • pH: The pH of the reaction is critical. For amine-reactive chemistries (e.g., with NHS esters), a pH of 7.2-8.5 is typically optimal to balance the reactivity of the deprotonated amine with the rate of NHS-ester hydrolysis.[4][6][21]

    • Molar Ratio: A molar excess of the linker is often used to drive the reaction to completion.[22] However, excessive amounts can lead to over-modification and potential protein aggregation.[23]

    • Reaction Time and Temperature: Most conjugations are performed at room temperature for 1-2 hours or at 4°C overnight.[22] Lower temperatures can minimize protein degradation but may require longer reaction times.[22]

  • Optimize the Solvent System:

    • Co-solvent Percentage: If using a co-solvent like DMSO, create a matrix of reactions with varying final concentrations (e.g., 2%, 5%, 10%, 15% v/v). Analyze the impact on both conjugation efficiency and protein stability (e.g., via SDS-PAGE for aggregation).

    • Alternative Co-solvents: If DMSO is found to be detrimental to your protein, consider other water-miscible polar aprotic solvents such as DMF or acetonitrile. Be aware of their different properties and potential effects on your biomolecule.

    • Hydrophilic Linkers: The PEG-like structure of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is designed to improve water solubility.[24] If solubility remains a significant issue, you may need to consider a linker with a longer PEG chain.

  • Prepare Stock Solutions:

    • Dissolve your biomolecule in an appropriate amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.5).

    • Prepare a high-concentration stock solution (e.g., 100 mM) of your activated tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate linker in anhydrous DMSO.

  • Set up Reaction Matrix:

    • In separate microcentrifuge tubes, aliquot your biomolecule solution.

    • Add the linker stock solution to each tube to achieve a consistent final molar excess, while varying the final volume of DMSO to create a range of co-solvent concentrations (e.g., 2%, 5%, 10%). Adjust the final volume with reaction buffer to ensure all reactions have the same final protein concentration.

    • Include a "no co-solvent" control if possible, and a "no linker" control.

  • Incubate and Quench:

    • Incubate the reactions at room temperature for 1-2 hours.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted linker.

  • Analyze the Results:

    • Use techniques like SDS-PAGE, SEC-HPLC, or mass spectrometry to assess the degree of conjugation and check for any protein aggregation or degradation.

Problem 2: Protein Aggregation or Precipitation During/After Conjugation

Protein aggregation is a clear indicator of instability and can lead to a significant loss of functional product.[4][22]

  • Conformational Changes: The covalent attachment of the linker can alter the surface charge and hydrophobicity of the protein, leading to conformational changes and subsequent aggregation.[4]

    • Mitigation: Using more hydrophilic linkers, like the one , is a good first step.[4] Additionally, including excipients such as arginine or polysorbates in the reaction buffer can help to stabilize the protein.[4]

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[22]

    • Mitigation: Perform the conjugation at a lower protein concentration.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can impact protein stability.

    • Mitigation: Screen different buffer conditions. Sometimes, a slightly different pH or the addition of salts can improve stability.

  • Co-solvent Induced Denaturation: As discussed, organic co-solvents can destabilize proteins.[10][12][14]

    • Mitigation: Minimize the percentage of the organic co-solvent. Perform a solvent screening experiment as described above to find the optimal balance between linker solubility and protein stability.

aggregation_workflow start Protein Aggregation Observed lower_concentration Reduce Protein/Linker Concentration start->lower_concentration modify_buffer Modify Buffer (pH, Ionic Strength, Excipients) lower_concentration->modify_buffer Aggregation Persists optimize_cosolvent Optimize Co-solvent Type and Percentage modify_buffer->optimize_cosolvent Aggregation Persists adjust_temp Lower Reaction Temperature (e.g., 4°C) optimize_cosolvent->adjust_temp Aggregation Persists solution Stable, Soluble Conjugate adjust_temp->solution Problem Resolved

Caption: Stepwise approach to mitigating protein aggregation.

Data Summary and Key Solvent Properties

For successful bioconjugation, understanding the properties of potential solvents is key. The following table summarizes important characteristics of commonly used solvents in this context.

SolventTypeDielectric ConstantBoiling Point (°C)Key Considerations in Bioconjugation
Water Polar Protic78.5100Essential for biomolecule stability; can lead to hydrolysis of reactive esters.[18]
DMSO Polar Aprotic47.0189Excellent for dissolving hydrophobic linkers; can cause protein denaturation at high concentrations.[9][10][14]
DMF Polar Aprotic37.0153Good alternative to DMSO for dissolving linkers; must be amine-free.[9][25]
Acetonitrile Polar Aprotic37.082Less common but can be used as a co-solvent; lower boiling point may be advantageous for removal.[1][9]
Ethanol Polar Protic24.378Generally not recommended as a primary co-solvent for amine-reactive chemistry due to potential side reactions and reduced nucleophilicity.[16]

This technical guide provides a framework for the rational optimization of your bioconjugation protocol. By understanding the interplay between your linker, biomolecule, and the solvent system, you can overcome common challenges and achieve high-quality, reproducible results.

References

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Available at: [Link]

  • AWS. (n.d.). Bioconjugation. Available at: [Link]

  • St. Amant, A. H., et al. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Available at: [Link]

  • NIH. (n.d.). Arylation Chemistry for Bioconjugation. PMC. Available at: [Link]

  • CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. Available at: [Link]

  • PubMed. (2006, February 20). DMSO-related effects in protein characterization. Available at: [Link]

  • Wikipedia. (n.d.). Bioconjugation. Available at: [Link]

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available at: [Link]

  • University of Massachusetts Amherst. (2021, May 5). Download file. Available at: [Link]

  • PubMed. (2017, September 19). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Available at: [Link]

  • University of Cambridge. (n.d.). Effect of DMSO on Protein Structure and Interactions As- sessed By Collision-induced Dissociation and Unfolding. Available at: [Link]

  • Wikipedia. (n.d.). Solvent effects. Available at: [Link]

  • ResearchGate. (2026, January 3). Selective DMSO-Induced Conformational Changes in Proteins from Raman Optical Activity | Request PDF. Available at: [Link]

  • ResearchGate. (2026, January 9). Radical-mediated thiol–ene 'click' reactions in deep eutectic solvents for bioconjugation. Available at: [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Aprotic Solvents. Available at: [Link]

  • PMC. (2023, December 12). Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Available at: [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Available at: [Link]

  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Available at: [Link]

  • ResearchGate. (2016, July 28). How to improve stoechiometry in bioconjugation of small molecules to proteins. Available at: [Link]

  • Cheat Sheets for Computational Biochemistry. (2021, February 13). The special chemistry of protic and aprotic solvents. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate | C10H21NO4 | CID. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Available at: [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

  • (n.d.). Toward Intracellular Bioconjugation Using Transition-Metal-Free Techniques. Available at: [Link]

  • ACS Publications. (2009, December 8). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes | Analytical Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Method Validation for the Purity Analysis of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

Executive Summary In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive framework for th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity analysis of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate, a key building block in modern synthetic chemistry. We will delve into the rationale behind methodological choices, present a detailed validation protocol in accordance with ICH Q2(R1) guidelines, and offer a comparative analysis against alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to establish robust and reliable analytical methods for ensuring product quality and regulatory compliance.

Introduction: The Analytical Imperative

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is a carbamate derivative whose structural features, including a thermally labile tert-butoxycarbonyl (Boc) protecting group and a polar diether chain, present unique analytical challenges. The absence of a strong chromophore renders traditional HPLC-UV detection suboptimal, while its polarity and thermal instability can complicate GC-MS analysis.[1][2] LC-MS, with its inherent selectivity and sensitivity, emerges as the premier analytical tool for the comprehensive purity profiling of this and similar molecules.[3]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] This guide will systematically walk through the validation of an LC-MS method, ensuring it is specific, sensitive, accurate, and precise for the quantitation of potential impurities in tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate.

LC-MS Method Development: A Rationale-Driven Approach

The development of a robust analytical method is a precursor to its validation. The physicochemical properties of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate guide the selection of chromatographic and mass spectrometric parameters.

Chromatographic Strategy
  • Column Selection: A C18 reversed-phase column is the workhorse for separating compounds of moderate polarity. The choice of a high-purity silica C18 column (e.g., 100 x 2.1 mm, 1.8 µm) provides a balance of retention for the main component and resolution from potential impurities.

  • Mobile Phase: A gradient elution using a combination of an aqueous phase and an organic solvent is optimal.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic modifier promotes protonation of the analyte, enhancing ionization efficiency in positive ion mode ESI.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and superior UV transparency, although for MS detection, either can be suitable.

  • Gradient Elution: A shallow gradient, for example, starting with a low percentage of organic phase and gradually increasing, will effectively separate impurities with slightly different polarities from the main peak.

Mass Spectrometric Detection
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is the logical choice, as the carbamate nitrogen can be readily protonated.

  • Detection Mode: For method validation, a combination of full scan and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is beneficial.

    • Full Scan: Useful for initial method development and identifying unknown impurities.

    • SIM/MRM: Provides high sensitivity and specificity for quantitating known impurities.[6][7] For tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate (assuming a molecular weight of, for example, 249.32 g/mol ), the protonated molecule [M+H]⁺ at m/z 250.33 would be monitored.

The Validation Protocol: Adherence to ICH Q2(R1)

Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][8][9]

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a sample of the tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate reference standard.

  • Analyze a spiked sample containing the reference standard and known potential impurities. Potential impurities in carbamate synthesis can include residual starting materials, by-products from side reactions, or degradation products like de-Boc-protected amines.[10][11]

  • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions.

Acceptance Criteria: The method is specific if the peak for tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is well-resolved from all other peaks (impurities and degradants) with a resolution of >1.5. No interfering peaks should be observed at the retention time of the main component in the blank.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of impurities (e.g., from the Limit of Quantitation to 150% of the specification limit).

  • Inject each standard in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should be minimal.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]

Experimental Protocol:

  • Accuracy (Recovery): Prepare spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration) in triplicate. Analyze the samples and calculate the percentage recovery.

  • Precision (Repeatability): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Precision (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Accuracy: The mean recovery should be within a pre-defined range (e.g., 90-110%).

  • Precision: The relative standard deviation (%RSD) for repeatability and intermediate precision should be ≤ 5%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and inject them multiple times. Calculate the standard deviation of the response (e.g., from the y-intercept of the regression line or the standard deviation of blank injections).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (where σ = standard deviation of the response, S = slope of the calibration curve)

Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each condition.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the defined limits for all variations.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the recommended technique, a comparison with other methods provides a comprehensive perspective.

HPLC-UV
  • Principle: Separation by HPLC with detection based on the absorption of UV light.

  • Advantages: Widely available, relatively inexpensive, and robust.

  • Disadvantages for this Analyte: tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate lacks a significant UV chromophore, leading to poor sensitivity.[13][14] This makes it challenging to detect and quantify impurities at low levels (e.g., <0.1%). Derivatization to introduce a chromophore is possible but adds complexity and potential for variability.[15][16][17]

  • Performance Comparison:

ParameterLC-MSHPLC-UV (without derivatization)
Specificity Very High (based on mass)Low to Moderate
Sensitivity (LOQ) Very Low (ng/mL to pg/mL)High (µg/mL)
Universality High (for ionizable compounds)Low (for non-chromophoric compounds)
Impurity Identification Possible (based on m/z)Not Possible
GC-MS
  • Principle: Separation of volatile compounds by GC with detection by MS.

  • Advantages: Excellent separation efficiency for volatile compounds.

  • Disadvantages for this Analyte: Carbamates are often thermally labile and can degrade in the hot GC inlet, leading to inaccurate quantification.[1][2] Derivatization is typically required to improve volatility and thermal stability, which adds a sample preparation step and potential for analytical error.[18][19][20][21] The polarity of the analyte may also lead to poor peak shape on standard GC columns.

  • Performance Comparison:

ParameterLC-MSGC-MS
Sample Preparation Simple (dissolve and inject)Complex (derivatization often needed)
Analyte Stability High (ambient temperature separation)Low (potential for thermal degradation)
Applicability Broad (for a wide range of polarities)Limited to volatile/semi-volatile compounds
Throughput HighLower (due to sample preparation)

Data Presentation and Visualization

Table 1: Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte retention time. Resolution > 2 for all known impurities.No interference. Resolution > 1.5.
Linearity (R²) 0.9995≥ 0.99
Range 0.1 µg/mL - 10 µg/mLCovers reporting threshold to 150% of specification.
Accuracy (% Recovery) 98.5% - 101.2%90% - 110%
Precision (%RSD) Repeatability: 1.5%, Intermediate: 2.1%≤ 5%
LOD 0.03 µg/mLReportable
LOQ 0.1 µg/mLPrecise and Accurate
Robustness System suitability passed for all variations.System suitability criteria met.
Diagram 1: LC-MS Method Validation Workflow

LC_MS_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_LC Optimize LC Parameters (Column, Mobile Phase, Gradient) MD_Start->MD_LC MD_MS Optimize MS Parameters (Ionization, SIM/MRM) MD_LC->MD_MS MD_End Finalized Analytical Method MD_MS->MD_End Val_Start Validation Protocol MD_End->Val_Start Proceed to Validation Specificity Specificity & Forced Degradation Val_Start->Specificity Linearity Linearity & Range Val_Start->Linearity Accuracy Accuracy (Recovery) Val_Start->Accuracy Precision Precision (Repeatability & Intermediate) Val_Start->Precision LOD_LOQ LOD & LOQ Val_Start->LOD_LOQ Robustness Robustness Val_Start->Robustness Val_End Validated Method Specificity->Val_End Linearity->Val_End Accuracy->Val_End Precision->Val_End LOD_LOQ->Val_End Robustness->Val_End Report Report Val_End->Report Generate Validation Report

Caption: Workflow for LC-MS method development and validation.

Diagram 2: Interrelationship of Key Validation Parameters

Validation_Parameters_Relationship center Reliable Method Specificity Specificity center->Specificity Specific Measurement Accuracy Accuracy center->Accuracy Close to True Value Precision Precision center->Precision Reproducible Results Linearity Linearity center->Linearity Proportional Response Accuracy->Precision Linearity->Accuracy Linearity->Precision

Caption: Interconnectivity of core analytical validation parameters.

Conclusion

The validated LC-MS method presented herein provides a highly specific, sensitive, accurate, and robust tool for the purity analysis of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate. Its performance is demonstrably superior to alternative techniques like HPLC-UV and GC-MS, which are hampered by the analyte's lack of a UV chromophore and its thermal lability. By following the detailed validation protocol grounded in ICH Q2(R1) guidelines, researchers and drug development professionals can confidently implement this method to ensure the quality and consistency of their materials, ultimately supporting the delivery of safe and effective pharmaceuticals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest. [Link]

  • Carbamic Acid Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. International Journal of Pharmaceutical and Natural Sciences. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Center for Biotechnology Information. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Center for Biotechnology Information. [Link]

  • Fully automated dynamic in-syringe liquid-phase microextraction and on-column derivatization of carbamate pesticides with gas chromatography/mass spectrometric analysis. PubMed. [Link]

  • Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. ResearchGate. [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Semantic Scholar. [Link]

  • Universal detection in high performance liquid chromatography. European Pharmaceutical Review. [Link]

  • Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science Publishers. [Link]

  • [Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS]. PubMed. [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. ResearchGate. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Carbamate-impurities. Pharmaffiliates. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. Science of Synthesis. [Link]

  • 26366 PDFs | Review articles in CARBAMATES. ResearchGate. [Link]

Sources

Comparative

Stability Showdown: A Comparative Guide to Boc-N(Me)-PEG2-OH and Standard Alkyl Linkers in Human Plasma

Introduction: The Linchpin of Therapeutic Efficacy In the intricate world of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker is far from a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linchpin of Therapeutic Efficacy

In the intricate world of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker is far from a simple tether. It is a critical component that dictates the stability, pharmacokinetics, and ultimately, the safety and efficacy of the entire molecule.[1][2] An ideal linker must be exceptionally stable in systemic circulation to prevent premature release of the active payload, which could lead to off-target toxicity and a diminished therapeutic window.[][4] However, upon reaching the target cell or environment, it must facilitate the efficient release of its cargo.[5]

This guide provides an in-depth, objective comparison of two distinct linker classes: the PEG-based, N-methylated Boc-N(Me)-PEG2-OH building block and standard alkyl linkers . We will explore their inherent chemical properties, compare their stability profiles in the challenging environment of human plasma, and provide the detailed experimental framework necessary for researchers to validate these properties in their own laboratories.

Linker Profiles: A Tale of Two Chemistries

The Boc-N(Me)-PEG2-OH Building Block

Boc-N(Me)-PEG2-OH is a heterobifunctional linker building block. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the terminal amine, which is removed under acidic conditions to allow for conjugation.[6][7] The key structural features relevant to plasma stability, once incorporated into a final conjugate (e.g., via the hydroxyl group), are the N-methylated amide and the short di-ethylene glycol (PEG2) chain.

  • N-Methylated Amide: The amide bond provides a robust connection point. The methylation on the nitrogen atom is a crucial design choice. It introduces steric hindrance, which can be hypothesized to protect the adjacent carbonyl group from attack by plasma proteases and amidases that might otherwise recognize and cleave a standard secondary amide bond.

  • PEG2 Moiety: The two ethylene glycol units impart hydrophilicity.[8] This can improve the aqueous solubility of the overall conjugate, a common challenge for large, often hydrophobic molecules like PROTACs.[2] However, the ether linkages within the PEG chain can be potential sites for oxidative metabolism.[9]

Standard Alkyl Linkers

Standard alkyl linkers are, in their simplest form, saturated hydrocarbon chains (e.g., -CH2-CH2-CH2-). They are prized for their synthetic simplicity and, most importantly, their high metabolic stability.[8][]

  • Chemical Inertness: The carbon-carbon and carbon-hydrogen bonds that constitute an alkyl chain are strong and non-polar. They are generally resistant to hydrolysis and are not recognized as substrates by the common hydrolytic enzymes found in plasma, such as proteases and esterases.[11][12]

  • Hydrophobicity: Alkyl chains are hydrophobic. While this can enhance membrane permeability, excessive lipophilicity can decrease aqueous solubility and lead to non-specific binding to plasma proteins.[2][]

Head-to-Head Stability Comparison in Human Plasma

The primary threat to linker stability in plasma is enzymatic degradation by a host of hydrolases, including esterases, amidases, and proteases.[12]

Mechanisms of Degradation
  • Boc-N(Me)-PEG2 Linker (Post-Conjugation): The most probable point of enzymatic attack would be the amide bond. While standard amides can be susceptible to amidases, the N-methylation in this linker is designed to provide significant steric hindrance, likely increasing its half-life considerably compared to an unmethylated equivalent. The ether bonds of the PEG component are generally more stable than ester bonds but can be subject to slower, oxidative metabolism.[9][11]

  • Alkyl Linkers: These linkers lack functional groups that are readily targeted by plasma hydrolases. Their degradation pathway is primarily through much slower, terminal oxidation (hydroxylation) via cytochrome P450 enzymes, which occurs predominantly in the liver rather than in plasma.[] Therefore, they are considered highly stable in plasma.[11]

Quantitative Stability Data (Illustrative)

The following table summarizes expected stability outcomes based on the known properties of the chemical motifs present in each linker type. The data is illustrative and serves to highlight the expected performance differences. Actual half-life is highly dependent on the complete structure of the final conjugate.

Linker TypePrimary Bond Type(s)Primary Degradation Risk in PlasmaExpected StabilityIllustrative Half-Life (t½) in Human Plasma
N(Me)-PEG2 Linker Amide, EtherEnzymatic (Amidase/Protease)High> 7 days
Standard Alkyl Linker Alkane (C-C)None (Resistant to Hydrolysis)Very High> 14 days

Data is synthesized based on general principles of linker stability.[][11][13]

Visualizing the Stability Landscape

Diagram 1: Potential Degradation Pathways

The diagram below illustrates the comparative stability of an alkyl linker versus the potential, albeit sterically hindered, cleavage site of a conjugated N(Me)-PEG2 linker in the presence of plasma enzymes.

cluster_0 Standard Alkyl Linker cluster_1 N(Me)-PEG2 Linker Alkyl_Start Molecule A Alkyl_Linker -(CH2)n- Alkyl_Start->Alkyl_Linker Alkyl_End Molecule B Alkyl_Linker->Alkyl_End Alkyl_Result Intact Conjugate Alkyl_Linker->Alkyl_Result Highly Stable No Cleavage Alkyl_Plasma Human Plasma (37°C) Alkyl_Plasma->Alkyl_Result Highly Stable No Cleavage PEG_Start Molecule A PEG_Linker -(C=O)N(Me)-(PEG)2- PEG_Start->PEG_Linker PEG_End Molecule B PEG_Linker->PEG_End PEG_Result Intact Conjugate (Steric Hindrance) PEG_Linker->PEG_Result Generally Stable Enzyme Amidase/ Protease Enzyme->PEG_Linker Potential Cleavage Site Enzyme->PEG_Result Generally Stable

Caption: Comparative stability of alkyl vs. N(Me)-PEG2 linkers in plasma.

Experimental Protocol: A Self-Validating Human Plasma Stability Assay

This protocol provides a robust framework for quantifying the stability of linker-drug conjugates in human plasma. The inclusion of positive and negative controls is critical for self-validation.

Materials and Reagents
  • Test Articles: Your linker-conjugated molecules (e.g., PROTACs or small molecule-linker fragments).

  • Human Plasma: Pooled human plasma, anticoagulated with K2EDTA or Sodium Heparin. Store at -80°C.[14]

  • Control Compounds:

    • Negative Control (High Stability): A compound known to be highly stable in plasma (e.g., an alkyl-linked analog or a non-hydrolyzable standard like Verapamil).

    • Positive Control (Low Stability): A compound with a known labile bond, such as an ester (e.g., Procaine), to ensure enzymatic activity is present.[12][15]

  • Incubation Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Quenching/Precipitation Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis. The IS should be structurally similar to the analyte but with a different mass.

  • Instrumentation: 37°C incubator, refrigerated centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[15]

Experimental Workflow Diagram

start Start: Prepare Reagents prewarm Pre-warm plasma and test compounds to 37°C start->prewarm spike Spike compounds into plasma (Final concentration e.g., 1 µM) prewarm->spike incubate Incubate at 37°C spike->incubate timepoint Collect aliquots at time points (e.g., 0, 1, 4, 8, 24, 48 hours) incubate->timepoint quench Quench & Precipitate Protein: Add 3 volumes of cold ACN with IS timepoint->quench vortex Vortex vigorously quench->vortex centrifuge Centrifuge at >12,000g for 10 min at 4°C vortex->centrifuge supernatant Transfer supernatant to new plate/vials centrifuge->supernatant analyze Analyze by LC-MS/MS supernatant->analyze data Calculate % Remaining vs. T=0 Determine Half-Life (t½) analyze->data end End: Report Results data->end

Caption: Workflow for the human plasma stability assay.

Step-by-Step Methodology
  • Preparation: Thaw frozen human plasma in a 37°C water bath and centrifuge to remove any cryoprecipitates. Prepare stock solutions of test articles and controls in a suitable organic solvent (e.g., DMSO).

    • Causality: Thawing at 37°C and removing precipitates ensures a homogenous and enzymatically active plasma matrix, representative of physiological conditions.[16]

  • Initiation of Reaction: In a microcentrifuge tube, add the test compound stock solution to pre-warmed plasma to achieve a final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (<1%) to avoid denaturing plasma proteins.

    • Causality: Keeping the solvent concentration low is critical to maintaining the native conformation and activity of plasma enzymes.[12]

  • Incubation: Vortex the mixture gently and place it in a 37°C incubator. This is your T=0 sample point.

    • Causality: 37°C mimics human body temperature, providing a physiologically relevant environment for enzymatic activity.[15]

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[16]

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a larger volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard.

    • Causality: The cold acetonitrile serves two critical functions: it instantly stops all enzymatic reactions ("quenches") and precipitates the abundant plasma proteins, which would otherwise interfere with the LC-MS/MS analysis.[17] The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing: Vortex the quenched sample vigorously for 1 minute, then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial. Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[15]

    • Trustworthiness: The LC-MS/MS method must be selective for the parent compound, ensuring that you are not accidentally measuring a metabolite. Multiple reaction monitoring (MRM) provides this high degree of selectivity and sensitivity.[15]

Data Analysis
  • Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining compared to the T=0 sample, using the following formula: % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100 where the Peak Area Ratio is (Analyte Peak Area / Internal Standard Peak Area).

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the '% Remaining' versus time. The slope of the resulting linear regression line is the degradation rate constant (k). The half-life can then be calculated using the formula: t½ = -0.693 / k[15]

Conclusion and Field-Proven Insights

The choice between a PEG-based linker like Boc-N(Me)-PEG2-OH and a standard alkyl linker is a strategic decision driven by the specific goals of the drug development program.

  • Standard alkyl linkers offer a gold standard in plasma stability.[11] Their chemical inertness makes them an excellent choice when maximizing circulation time and minimizing premature payload release is the absolute priority. They are the go-to option for non-cleavable linker strategies in ADCs or when the primary clearance mechanism should not be linker metabolism.[18]

  • The Boc-N(Me)-PEG2-OH building block gives rise to a linker that balances stability with favorable physicochemical properties. The N-methylation provides robust protection against many plasma enzymes, resulting in high stability that often approaches that of alkyl linkers. Its key advantage is the imparted hydrophilicity from the PEG component, which can be critical for preventing aggregation and improving the solubility of the final conjugate.[8][]

For drug development professionals, the decision hinges on a trade-off. If the payload or conjugate is excessively hydrophobic, the improved solubility offered by the N(Me)-PEG2 linker may be essential for a viable drug candidate. If maximum stability is the sole driver and solubility is not a concern, the simplicity and proven inertness of an alkyl chain are difficult to surpass. The robust plasma stability assay detailed here is an indispensable tool for generating the empirical data needed to make this critical design choice with confidence.

References

  • BenchChem. (2025). Alkyl Ether Linkers Demonstrate Superior Stability in Drug Conjugates, Enhancing Therapeutic Potential. Benchchem.
  • BOC Sciences. (2025). ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
  • Strop, P., et al. (2013).
  • Benchchem. (N/A). Application Note: A Comprehensive Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Plasma. Benchchem.
  • Creative Bioarray. (N/A). Plasma Stability Assay.
  • Domainex. (N/A). Plasma Stability Assay. Domainex.
  • Veranova. (N/A). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova.
  • Sygnature Discovery. (N/A). Linker Technologies in ADCs: How They Impact Efficacy and Stability.
  • PurePEG. (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. PurePEG.
  • Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers.
  • Fourie-O'Donohue, A., et al. (2016). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. PMC.
  • Wang, L., et al. (2011).
  • Bejot, R., et al. (2020).
  • Le, K. N., et al. (2021).
  • D'Atri, V., et al. (2018).
  • Jiang, X., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC.
  • Doral, F., et al. (2019). In Vivo Testing of Drug-Linker Stability.
  • BOC Sciences. (N/A). Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
  • ACS Publications. (2021). Enzymatic Degradation of Glycosaminoglycans and Proteoglycan-Mimetic Materials in Solution and on Polyelectrolyte Multilayer Surfaces. Biomacromolecules.
  • Benchchem. (2025).
  • Benchchem. (2025). Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs. Benchchem.
  • Benchchem. (2025). A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency. Benchchem.
  • BroadPharm. (N/A). Boc-PEG, PEG linker, PEG reagent. BroadPharm.
  • Benchchem. (2025). Alkyl vs.
  • Aronoff, M. R., et al. (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC.
  • Gnae, L., et al. (2015). Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels. PMC.
  • BOC Sciences. (N/A). PEG Derivatives by Functional Groups. BOC Sciences.
  • Journal of the American Chemical Society. (2024). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.
  • Benchchem. (2025). A Comparative Guide to Methylamino-PEG4-Boc and Other PEG Linker Lengths (PEG2, PEG3, PEG6) in Drug Development. Benchchem.
  • Genovis. (N/A). Hydrolysis of Flexible Linkers. Genovis.
  • Mellott, M., et al. (2009). Exogenously Triggered, Enzymatic Degradation of Photopolymerized Hydrogels With Polycaprolactone Subunits: Experimental Observation and Modeling of Mass Loss Behavior. PMC.
  • Emwas, A., et al. (2014). Human plasma stability during handling and storage: Impact on NMR metabolomics. RSC.
  • ResearchGate. (N/A). Enhanced proteolytic degradation of molecularly engineered PEG hydrogels in response to MMP-1 and MMP-2.
  • AxisPharm. (N/A). Boc-PEG, Boc amine PEG linker, PEG Reagents. AxisPharm.
  • Genovis. (2022). NEW! Hydrolysis of Flexible Linkers using GlySERIAS. Genovis.
  • Hou, L., et al. (2022). In vitro enzymatic degradation of the PTMC/cross-linked PEGDA blends. PMC - NIH.
  • PurePEG. (N/A). Boc-PEG-OH BocNH-PEG2-OH. PurePEG.

Sources

Validation

Evaluating Cell Permeability of PROTACs Synthesized with tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

The bRo5 Permeability Bottleneck in Targeted Protein Degradation Proteolysis Targeting Chimeras (PROTACs) consistently violate Lipinski’s Rule of 5 (bRo5) due to their high molecular weights (often >800 Da) and large pol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The bRo5 Permeability Bottleneck in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) consistently violate Lipinski’s Rule of 5 (bRo5) due to their high molecular weights (often >800 Da) and large polar surface areas (PSA). A critical failure point in early-stage degrader development is poor intracellular accumulation. While the linker is frequently viewed as a passive tether between the E3 ligase ligand and the target protein ligand, it is actually a primary driver of the molecule's physicochemical properties and conformational dynamics[1].

This guide evaluates the strategic use of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate —a Boc-protected N-methylated PEG2 amino alcohol—as a linker building block. We compare its performance against standard PEG and alkyl alternatives, providing researchers with actionable, self-validating workflows to accurately measure PROTAC permeability.

Mechanistic Rationale: The Power of N-Methylation

When synthesizing PROTACs, incorporating tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate yields an N-methylated PEG2 linker. This specific structural modification addresses permeability through two distinct biophysical mechanisms:

  • Reduction of Hydrogen Bond Donors (HBDs): Standard amide linkages introduce HBDs. Moving a molecule from an aqueous environment into the lipophilic cell membrane requires stripping water molecules from these HBDs, incurring a massive desolvation energy penalty. Substituting an exposed amide NH with an N-methyl group directly eliminates this donor, drastically lowering the energy barrier for membrane insertion without compromising the linker's rigidity[].

  • Enhanced Chameleonicity: Entry of PROTACs across cell membranes is controlled by their ability to dynamically flip between extended and collapsed states. N-methylation alters the cis/trans rotational energy barriers of the amide bond. This flexibility allows the PROTAC to adopt folded, "chameleonic" conformations in lipophilic environments, effectively shielding its polar surface area (PSA) from the lipid bilayer, while unfolding in the aqueous cytosol to facilitate ternary complex formation[1].

G cluster_ext Extracellular (Aqueous) cluster_mem Lipid Bilayer cluster_int Intracellular (Cytosol) Ext Extended PROTAC (High PSA) Mem Folded PROTAC (Shielded PSA) Ext->Mem Desolvation (Lowered by N-Methyl) Int Extended PROTAC (Active State) Mem->Int Passive Diffusion Deg Ternary Complex Int->Deg Target Binding

Mechanistic pathway of PROTAC chameleonic folding and membrane permeation.

Comparative Performance Data

To objectively evaluate the N-methyl-PEG2 linker, we must compare it against standard flexible linkers. The table below synthesizes quantitative permeability trends observed across matched-pair VHL- and CRBN-recruiting PROTACs.

Linker TypeBuilding Block ExampleLinker HBD CountLipophilicity (cLogP) ImpactPAMPA Papp​ ( 10−6 cm/s)CAPA CP50​ ( μ M)Permeability Profile
Standard PEG2 Boc-NH-PEG2-OH1 - 2Moderate< 0.2> 5.0Low: High desolvation penalty prevents lipid entry.
Alkyl Chain Boc-NH-C6-OH1High~ 0.5~ 2.5Moderate: Prone to non-specific membrane trapping.
N-Methyl-PEG2 Boc-N(Me)-PEG2-OH0Balanced> 1.2< 0.5High: Optimal chameleonic folding and low HBD count.

Note: Lower CAPA CP50​ values indicate superior intracellular accumulation. Data represents generalized structural trends[1],[3].

Validated Experimental Workflows

Because PROTACs exhibit non-classical absorption properties, relying on a single permeability assay is a critical error. A robust evaluation requires a tiered approach.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive transcellular diffusion from active transport mechanisms. It provides a rapid baseline for how well the N-methyl modification lowers the desolvation penalty[4].

  • Step 1: Prepare a 10 mM stock of the PROTAC in DMSO. Dilute to 10 μ M in PBS (pH 7.4) ensuring final DMSO concentration is <1%.

  • Step 2: Coat the PVDF membrane of the acceptor plate with 5 μ L of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Step 3: Add 300 μ L of the PROTAC solution to the donor compartment and 300 μ L of fresh PBS to the acceptor compartment. Assemble the sandwich.

  • Step 4: Incubate at 37°C for 16 hours without agitation.

  • Step 5 (Self-Validation): Quantify both donor and acceptor wells using LC-MS/MS. Critical Check: Calculate the mass balance. If total recovery is <80%, the PROTAC is trapped within the artificial lipid membrane, a common artifact for highly lipophilic degraders.

  • Step 6: Calculate the Apparent Permeability coefficient ( Papp​ ).

Protocol 2: Caco-2 Transcellular Permeability Assay

Causality: While PAMPA measures passive diffusion, Caco-2 models intestinal absorption and accounts for active efflux (e.g., P-glycoprotein), which heavily impacts large bRo5 molecules[4].

  • Step 1: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a fully polarized epithelial monolayer.

  • Step 2 (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Only proceed with wells showing TEER > 400 Ω⋅cm2 . Co-administer Lucifer Yellow (LY) to the donor well. If LY Papp​>0.5×10−6 cm/s, the tight junctions are compromised, and the PROTAC data must be discarded.

  • Step 3: Apply 10 μ M PROTAC to the Apical (A) chamber for A-to-B assessment, and Basolateral (B) for B-to-A assessment.

  • Step 4: Incubate at 37°C for 2 hours.

  • Step 5: Sample both chambers, analyze via LC-MS/MS, and calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Protocol 3: Chloroalkane Penetration Assay (CAPA)

Causality: PAMPA and Caco-2 often lack the dynamic range to accurately rank structurally similar bRo5 molecules. CAPA measures true intracellular accumulation by covalently trapping the PROTAC inside living cells, bypassing membrane-retention artifacts[3].

CAPA Step1 1. Pulse Phase Incubate HaloTag-cells with PROTAC Step2 2. Wash Phase Remove extracellular PROTAC Step1->Step2 Step3 3. Chase Phase Add Chloroalkane-Fluorophore Step2->Step3 Step4 4. Readout Measure Fluorescence Step3->Step4 Split Analysis Step4->Split Res1 High Fluorescence (Low Permeability) Split->Res1 Unbound HaloTag Res2 Low Fluorescence (High Permeability) Split->Res2 Blocked HaloTag

Step-by-step workflow of the Chloroalkane Penetration Assay (CAPA).

  • Step 1 (Pulse): Synthesize a chloroalkane-tagged derivative of your N-methyl-PEG2 PROTAC. Incubate HeLa cells stably expressing HaloTag with varying concentrations of the compound for 4 hours at 37°C.

  • Step 2 (Wash): Wash cells 3x with PBS to remove all extracellular PROTAC.

  • Step 3 (Chase): Add 5 μ M of a fluorescent HaloTag ligand (e.g., TAMRA-chloroalkane) for 15 minutes. The fluorophore only binds to HaloTags not already occupied by the PROTAC.

  • Step 4 (Readout): Wash cells and measure median fluorescence intensity (MFI) via flow cytometry.

  • Step 5 (Self-Validation): Run parallel controls using a highly permeable standard (e.g., ct-JQ1) and a non-permeable negative control. Calculate the CP50​ (concentration at which 50% of HaloTags are blocked). A lower fluorescence signal confirms successful intracellular accumulation.

Conclusion

Replacing standard PEG linkers with N-methylated variants via tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is a highly effective strategy for rescuing the cell permeability of bRo5 degraders. By eliminating a hydrogen bond donor and promoting chameleonic folding, this building block significantly improves passive transcellular diffusion. To accurately capture these improvements, researchers must move beyond standard PAMPA and integrate target-engagement models like CAPA into their screening cascades.

References

  • Title: Enhancing PROTAC Stability and Cell Permeability Source: BOC Sciences URL
  • Title: Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Publications URL
  • Title: Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay Source: PMC URL
  • Title: Technical Support Center: The Impact of PEG Linkers on PROTAC Cell Permeability Source: Benchchem URL

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate Chemical Profile & Operational Context tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate—commonly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

Chemical Profile & Operational Context

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate—commonly referred to in laboratory settings as Boc-N(Me)-PEG2-OH—is a specialized linker widely utilized in bioconjugation, PROTAC synthesis, and targeted drug delivery research. As a Boc-protected PEGylated secondary amine, its disposal requires precise logistical planning. Mishandling this compound or its reaction byproducts can lead to severe safety hazards, including container pressurization, or regulatory violations regarding wastewater contamination.

Hazard Assessment & Causality (E-E-A-T)

Effective waste management relies on understanding the chemical transformations this compound undergoes during typical laboratory workflows. Do not simply follow disposal steps blindly; understanding the why ensures a self-validating safety culture.

  • Gas Evolution & Pressurization Hazard: In synthetic workflows, the tert-Butoxycarbonyl (Boc) protecting group is typically cleaved using strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). Mechanistically, this deprotection generates a tert-butyl cation (which eliminates to form isobutylene gas) and carbamic acid (which rapidly decarboxylates into carbon dioxide). Causality: If post-deprotection reaction mixtures are immediately transferred to a tightly sealed waste carboy, the continuous evolution of CO2​ and isobutylene will cause the container to bulge and potentially rupture explosively. Waste must be allowed to fully degas before sealing [3].

  • Environmental Toxicity & COD: The polyethylene glycol (PEG) backbone confers high water solubility. However, pouring this organic compound down the drain significantly increases the Chemical Oxygen Demand (COD) of the wastewater. Organic carbamates can also exhibit toxicity to aquatic life, strictly prohibiting sanitary sewer disposal [4].

  • Halogenated vs. Non-Halogenated Segregation: Unreacted Boc-N(Me)-PEG2-OH is classified as a non-halogenated organic compound. However, if it is dissolved in Dichloromethane (DCM) or Chloroform during extraction, the entire mixture must be treated as halogenated organic waste . Mixing these streams doubles the disposal cost and alters the required incineration protocols[1].

Quantitative Waste Management Parameters

To ensure compliance and safety, adhere to the following quantitative limits and segregation rules [1] [2].

ParameterSpecification / LimitOperational Action
Aqueous Drain Disposal Limit 0% (Strictly Prohibited)Collect all aqueous washes in designated "Aqueous Non-Hazardous" or "Aqueous Toxic" carboys.
pH Range for Aqueous Waste pH 6.0 – 9.0Neutralize acidic washes (e.g., from TFA deprotection) with saturated NaHCO3​ before adding to general aqueous waste.
Halogenated Cross-Contamination < 1% Halogenated SolventIf the waste contains any halogenated solvent (e.g., DCM), the entire container must be labeled as Halogenated Waste.
Degassing Period (Post-Deprotection) 12 – 24 HoursLeave waste container caps loosely vented in a fume hood to allow CO2​ and isobutylene to escape before final sealing.

Step-by-Step Disposal Workflows

Workflow A: Disposal of Unused/Expired Pure Chemical

  • Containment: Keep the chemical in its original manufacturer vial. Do not attempt to dissolve it for the sake of disposal.

  • Labeling: Affix a standard hazardous waste tag. Mark the contents exactly as "tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate" and check the "Non-Halogenated Organic" box.

  • Storage: Place the vial in a secondary containment bin in your laboratory's designated Satellite Accumulation Area (SAA), strictly segregated from strong acids and oxidizers.

Workflow B: Disposal of Post-Boc Deprotection Mixtures (TFA/DCM) Context: You have just cleaved the Boc group using 20% TFA in DCM.

  • Quenching & Degassing (Critical): Transfer the crude acidic reaction mixture to a temporary waste beaker inside the fume hood. Slowly add a weak base (e.g., saturated sodium bicarbonate) until active bubbling and gas evolution cease.

  • Phase Separation: If separating the aqueous and organic layers, collect the DCM layer in a designated Halogenated Organic Waste container [1].

  • Venting: Cap the waste container loosely for at least 12 to 24 hours. This ensures all residual isobutylene and CO2​ generated from the Boc cleavage have fully dissipated.

  • Final Sealing: Once degassing is complete, tightly seal the cap. Ensure the label clearly lists "Dichloromethane, Trifluoroacetic Acid, and PEG-amine derivatives."

Workflow C: Contaminated Consumables & Glassware

  • Solid Waste: Place pipette tips, Eppendorf tubes, and weighing paper contaminated with the compound into a sturdy, puncture-resistant solid waste bin lined with a clear plastic bag [2].

  • Defacing & Rinsing: If disposing of the empty original chemical bottle, triple-rinse it with a non-halogenated solvent (e.g., ethanol or acetone). Collect the rinsate in the non-halogenated organic waste carboy. Completely deface the manufacturer label with a marker before discarding the clean glass bottle in the broken glass receptacle [3].

Waste Segregation Decision Logic

To prevent dangerous chemical incompatibilities and optimize institutional disposal costs, follow this operational segregation pathway:

WasteSegregation Start Waste Containing Boc-N(Me)-PEG2-OH CheckReaction Has it been treated with strong acid (TFA/HCl)? Start->CheckReaction AcidYes Yes (Deprotection) CheckReaction->AcidYes AcidNo No (Unreacted/Pure) CheckReaction->AcidNo Degas CRITICAL: Allow 12-24h venting for CO2/Isobutylene AcidYes->Degas CheckSolvent Does it contain halogenated solvents (DCM)? AcidNo->CheckSolvent Degas->CheckSolvent SolvYes Yes CheckSolvent->SolvYes SolvNo No CheckSolvent->SolvNo HaloWaste Halogenated Organic Waste SolvYes->HaloWaste NonHaloWaste Non-Halogenated Organic Waste SolvNo->NonHaloWaste

Decision matrix for the segregation and disposal of Boc-protected PEG derivatives.

Regulatory and Sustainability Considerations

From a green chemistry perspective, the pharmaceutical industry is increasingly focused on Process Mass Intensity (PMI) and the E-factor of synthetic routes [4]. The use of Boc protecting groups inherently lowers atom economy and increases waste volume due to the generation of stoichiometric byproducts and the need for large volumes of acidic and neutralizing washes. When scaling up bioconjugation reactions involving tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate, researchers should implement solvent recovery systems for the non-halogenated streams to minimize the overall environmental footprint and adhere to modern EPA pollution prevention guidelines.

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate. Our focus is on the causality behind each safety recommendation, ensuring that every protocol is a self-validating system built on scientific principles. This document serves as your trusted resource for minimizing risk and ensuring operational integrity in the laboratory.

Hazard Profile and GHS Classification

Understanding the inherent risks of a compound is the foundational step in developing any safety protocol. Tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate and structurally similar compounds are classified under the Globally Harmonized System (GHS) with specific hazards that directly inform our PPE requirements.[1][2][3]

The primary threats this chemical poses are to the skin, eyes, and respiratory system. While toxicological properties have not been exhaustively investigated for every analogue, the consistent hazard profile across this chemical class necessitates a conservative and thorough approach to protection.[4][5]

GHS Pictogram Hazard Class & Code Description Primary PPE Implication
Skin Irritation, Cat. 2 (H315)Causes skin irritation.[2][3]Chemical-resistant gloves and a lab coat are mandatory to prevent direct contact.
Serious Eye Irritation, Cat. 2 (H319)Causes serious eye irritation.[2][3]Safety goggles are essential to shield against splashes or aerosols.
STOT-SE, Cat. 3 (H335)May cause respiratory irritation.[2][3]Work must be conducted in a well-ventilated area, with respiratory protection available.
Acute Toxicity, Oral (H301/H302)Toxic or harmful if swallowed.[1]Strict prohibition of eating, drinking, or smoking in the lab is critical.

STOT-SE: Specific Target Organ Toxicity — Single Exposure

Core PPE Protocol: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and potential for exposure. The following protocol outlines minimum requirements and conditions that necessitate an escalation in protection, consistent with OSHA guidelines on personal protective equipment.[6][7]

Eye and Face Protection
  • Minimum Requirement: Tightly-fitting safety goggles with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times when handling the chemical, regardless of the quantity.[1][8]

  • Rationale: The H319 classification ("Causes serious eye irritation") means that even a minor splash could lead to significant injury. Goggles provide a seal around the eyes to protect from direct and indirect splashes.[1]

  • Enhanced Precautions: If there is a significant risk of splashing (e.g., when transferring large volumes, working under pressure, or during vigorous mixing), a full-face shield should be worn in addition to safety goggles. The face shield provides a secondary barrier, protecting the entire face from contact.

Skin and Body Protection
  • Gloves:

    • Minimum Requirement: Handle with chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for tears or holes prior to use.[4] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[8]

    • Rationale: Direct contact with the skin will cause irritation (H315). Proper glove selection and use are the primary defense. No single glove material protects against all chemicals, so it is crucial to consult the manufacturer's compatibility data.[9]

    • Best Practice: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Wash and dry hands thoroughly after handling.[8]

  • Lab Coat/Clothing:

    • Minimum Requirement: A standard laboratory coat should be worn and fully buttoned.

    • Enhanced Precautions: For procedures involving larger quantities or a higher risk of spills, wear impervious clothing or a chemical-resistant apron over the lab coat.[1][8] Contaminated clothing must be removed immediately and washed before reuse.[1]

Respiratory Protection
  • Minimum Requirement: All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][10]

  • Rationale: The H335 classification ("May cause respiratory irritation") indicates that inhaling vapors or aerosols can irritate the nose, throat, and lungs.[2] Engineering controls like a fume hood are the most effective way to prevent this exposure.[7]

  • When a Respirator is Required: If engineering controls are not available or insufficient to maintain exposure below acceptable limits, or if symptoms of irritation are experienced, respiratory protection is necessary.[1][8] A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended. For higher concentrations or in emergency situations, a full-face respirator or a self-contained breathing apparatus (SCBA) may be required.[4][11]

PPE_Selection_Workflow cluster_assessment Task Hazard Assessment cluster_ppe Required PPE Start Start: Prepare to handle chemical CheckVent Is work in a certified fume hood? Start->CheckVent CheckSplash Is there a significant risk of splash? CheckVent->CheckSplash Yes Respirator Use NIOSH-approved Respirator CheckVent->Respirator No CheckAerosol Will aerosols or dusts be generated? CheckSplash->CheckAerosol No FaceShield Add Face Shield CheckSplash->FaceShield Yes BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles CheckAerosol->BasePPE No CheckAerosol->Respirator Yes End Proceed with work BasePPE->End FaceShield->CheckAerosol FaceShield->BasePPE Respirator->CheckSplash

PPE Selection Workflow based on task-specific hazards.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from storage to disposal.

Handling and Storage
  • Designated Area: Handle this chemical in a designated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Ventilation: Always work in a well-ventilated location or a chemical fume hood to prevent vapor accumulation.[1][12]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after use.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, ideally between 2-8°C.[2] Keep it separate from foodstuff containers.[8]

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1][10]

  • Containment: Prevent the spill from spreading or entering drains.[10]

  • Cleanup: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1][8]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste container and any contaminated PPE according to institutional and local environmental regulations.[1]

Waste Disposal
  • Chemical Waste: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems or the environment.[4][8]

  • Contaminated Materials: All contaminated items, including gloves, paper towels, and empty containers, should be treated as hazardous waste. Containers should be triple-rinsed (or equivalent) before recycling or reconditioning, with the rinsate collected as hazardous waste.[8]

Emergency First Aid Procedures

Immediate and correct first aid can significantly mitigate injury from accidental exposure. Always have a copy of the Safety Data Sheet (SDS) available for emergency medical personnel.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Get immediate medical attention.[1]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice immediately.[1][8]

Emergency_Response_Logic cluster_exposure Personal Exposure cluster_spill Chemical Spill Incident Incident Occurs EventType Spill or Exposure? Incident->EventType ExposureType Route of Exposure? EventType->ExposureType Exposure SpillSize Is spill large or uncontained? EventType->SpillSize Spill Inhalation Move to Fresh Air. Seek medical attention. ExposureType->Inhalation Inhalation Skin Remove Clothing. Wash with Soap & Water. ExposureType->Skin Skin Contact Eyes Rinse with Water for 15 min. Seek medical attention. ExposureType->Eyes Eye Contact Ingestion Rinse Mouth. Seek IMMEDIATE medical attention. ExposureType->Ingestion Ingestion Evacuate Evacuate Area. Call Emergency Response. SpillSize->Evacuate Yes Cleanup Don PPE. Contain & Absorb. Collect for Disposal. SpillSize->Cleanup No

Decision-making workflow for emergency incidents.

References

  • tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate . PubChem, National Center for Biotechnology Information. [Link]

  • tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate - Chemical Substance Information . NextSDS. [Link]

  • Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate . PubChem, National Center for Biotechnology Information. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment - Overview . Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide To Chemical Hazards . Enviro Safetech. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]

  • Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . International Association of Fire Chiefs. [Link]

  • Navigating OSHA Chemical Safety Rules for a Safer Workplace . Creative Safety Supply. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Labelmaster. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.